molecular formula C14H14N2O3 B1349201 2-[(4-Ethoxyphenyl)amino]nicotinic acid CAS No. 4394-10-9

2-[(4-Ethoxyphenyl)amino]nicotinic acid

Numéro de catalogue: B1349201
Numéro CAS: 4394-10-9
Poids moléculaire: 258.27 g/mol
Clé InChI: XDQXIFDNJLJUPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-Ethoxyphenyl)amino]nicotinic acid is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Ethoxyphenyl)amino]nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Ethoxyphenyl)amino]nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-ethoxyanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-11-7-5-10(6-8-11)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQXIFDNJLJUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360794
Record name 2-[(4-ethoxyphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4394-10-9
Record name 2-[(4-ethoxyphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS 4394-10-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS 4394-10-9), a heterocyclic compound belonging to the pyridinecarboxylic acid class. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, this molecule holds potential as a synthetic intermediate and a scaffold for medicinal chemistry research. This document details its physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, describes methods for analytical characterization, discusses its potential pharmacological relevance based on structural analogues, and provides essential safety and handling information.

Introduction and Nomenclature

2-[(4-Ethoxyphenyl)amino]nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a 4-ethoxyphenylamino substituent at the 2-position of the pyridine ring. Its structure is analogous to Niflumic acid, a known cyclooxygenase (COX) inhibitor, suggesting potential biological activity.[1][2] This relationship makes it a compound of interest for researchers exploring new anti-inflammatory agents, analgesics, and other therapeutic areas where fenamates have shown activity.[3][4]

Systematic Identification:

  • IUPAC Name: 2-[(4-Ethoxyphenyl)amino]pyridine-3-carboxylic acid

  • CAS Number: 4394-10-9

  • Molecular Formula: C₁₄H₁₄N₂O₃[5]

  • Synonyms: 3-Pyridinecarboxylic acid, 2-[(4-ethoxyphenyl)amino]-[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Table 1: Core Physicochemical Data

Property Value Source
Molecular Weight 258.27 g/mol [5]
Physical State Solid, powder or crystalline form is typical.
Solubility Expected to be soluble in organic solvents like DMSO and DMF. [6]

| Purity | Commercially available with purity typically ≥95%. |[7] |

Rationale: The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays. Solubility in polar aprotic solvents like DMSO is essential for its use in high-throughput screening and in vitro cell-based assays.

Synthesis and Manufacturing

The most logical and field-proven method for synthesizing 2-[(4-Ethoxyphenyl)amino]nicotinic acid is via a nucleophilic aromatic substitution, specifically the Ullmann Condensation . This reaction involves the coupling of an amine with an aryl halide, catalyzed by copper.

Reaction Principle

The synthesis couples 2-chloronicotinic acid with 4-ethoxyaniline (p-phenetidine). The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen. The copper catalyst facilitates the carbon-nitrogen bond formation.

Detailed Experimental Protocol

Materials:

  • 2-Chloronicotinic Acid

  • 4-Ethoxyaniline (p-Phenetidine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper (I) iodide (CuI) or Copper powder

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Hydrochloric Acid (HCl), for acidification

  • Ethyl Acetate and Water, for workup

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloronicotinic acid (1.0 eq), 4-ethoxyaniline (1.1 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1 eq).

    • Causality: Potassium carbonate acts as a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction. An inert atmosphere prevents oxidation of the copper catalyst and reagents.

  • Solvent Addition & Heating: Add anhydrous DMF to the flask to create a stirrable suspension. Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature and pour it into water. b. Filter the mixture to remove the copper catalyst and any insoluble materials. c. Acidify the aqueous filtrate slowly with concentrated HCl until the pH is approximately 3-4. The product will precipitate out of the solution.

    • Causality: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Reactant1 2-Chloronicotinic Acid Setup Combine in DMF under N2 Reactant1->Setup Reactant2 4-Ethoxyaniline Reactant2->Setup Base K2CO3 Base->Setup Catalyst CuI Catalyst->Setup Reaction Heat to 100-120°C Setup->Reaction Stir Workup Aqueous Workup & Acidification (HCl) Reaction->Workup Cool Purify Filter & Recrystallize Workup->Purify Isolate Crude Solid Product 2-[(4-Ethoxyphenyl)amino]nicotinic acid Purify->Product Final Product

Caption: Ullmann condensation workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of the structural puzzle.

Table 2: Expected Analytical Data Signatures

Technique Expected Results
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons on both rings, and a broad singlet for the N-H proton. The carboxylic acid proton will appear as a very broad singlet downfield.
¹³C NMR Resonances for the carboxyl carbon (~165-175 ppm), aromatic carbons, and the two carbons of the ethoxy group.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretch (broad, ~2500-3300), N-H stretch (~3300), C=O stretch (~1700), C=C and C=N stretches in the aromatic region (~1450-1600), and C-O stretch (~1250).
Mass Spec (ESI) [M+H]⁺ ion at m/z 259.10 or [M-H]⁻ ion at m/z 257.09.

| HPLC | A single major peak indicating high purity (e.g., >98%) when monitored at a suitable UV wavelength. |

Analytical Workflow Diagram

Analytical_Workflow cluster_primary Primary Identification cluster_secondary Structural & Purity Confirmation Start Synthesized Product NMR 1H & 13C NMR Start->NMR Structural Backbone MS Mass Spectrometry Start->MS Molecular Weight FTIR FT-IR Spectroscopy Start->FTIR Functional Groups HPLC HPLC Analysis Start->HPLC Purity Assessment Final Confirmed Structure & Purity NMR->Final MS->Final FTIR->Final HPLC->Final

Caption: A self-validating workflow for structural confirmation and purity analysis.

Potential Pharmacological Profile

Direct pharmacological data for 2-[(4-Ethoxyphenyl)amino]nicotinic acid is scarce in public literature. However, its structural similarity to niflumic acid provides a strong basis for predicting its mechanism of action.

Hypothesized Mechanism of Action (MoA)

Niflumic acid and other fenamates are known non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9] It is highly probable that 2-[(4-Ethoxyphenyl)amino]nicotinic acid also acts as a COX inhibitor.

Furthermore, niflumic acid has been shown to modulate various ion channels, including calcium-activated chloride channels (CaCCs) and GABA-A receptors.[2][8] This polypharmacology could contribute to its overall therapeutic effects and suggests that the title compound may also interact with these targets.

Proposed Signaling Pathway Inhibition

MoA_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Molecule 2-[(4-Ethoxyphenyl)amino] nicotinic acid Molecule->COX Inhibition

Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[10]

  • Safety Data: While a specific Material Safety Data Sheet (MSDS) is not widely indexed, the GHS information for related nicotinic acid derivatives often includes warnings for skin and eye irritation.

Applications and Future Research

2-[(4-Ethoxyphenyl)amino]nicotinic acid serves as a valuable molecule for several research applications:

  • Medicinal Chemistry: It can be used as a starting scaffold for the synthesis of a library of analogues to explore structure-activity relationships (SAR) for COX inhibition or other targets.

  • Fragment-Based Drug Discovery: As a fragment-like molecule, it can be used in screening campaigns against various biological targets.

  • Comparative Pharmacology: It serves as an excellent tool compound for direct comparison with niflumic acid and other fenamates to understand the specific contribution of the ethoxy group to target binding and activity.

Future research should focus on obtaining empirical data on its COX inhibitory activity (IC₅₀ values for COX-1 and COX-2), assessing its effects on relevant ion channels, and conducting initial in vitro cytotoxicity and ADME profiling.

References

  • Amerigo Scientific. 2-[(4-Ethoxyphenyl)amino]nicotinic acid. [Link]

  • MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

  • MySkinRecipes. 2-[(4-ethoxyphenyl)amino]pyridine-3-carboxylic acid. [Link]

  • Patsnap Synapse. What is the mechanism of Niflumic Acid?. [Link]

  • PubMed. [Pharmacological studies on niflumic acid, with special reference to the comparison with fenametes. 1. Anti-inflammatory and analgesic actions]. [Link]

  • PubMed. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • RxPharma-Info. NIFLUMIC ACID Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • YouTube. Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

Sources

Technical Deep Dive: Synthetic Architectures for 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS: 4394-10-9) represents a critical scaffold in medicinal chemistry, functioning as a bio-isostere to N-phenylanthranilic acids (fenamates). Structurally, it consists of a pyridine-3-carboxylic acid core substituted at the 2-position with a p-phenetidine moiety.

This molecular architecture is pivotal for two reasons:

  • Biological Activity: It serves as a precursor to potent non-steroidal anti-inflammatory drugs (NSAIDs) and, more recently, as a scaffold for Mer/c-Met kinase inhibitors used in oncology.

  • Synthetic Utility: It is a "privileged structure" for the rapid assembly of fused heterocycles, including pyrido[2,3-d]pyrimidines and 1,8-naphthyridines.

This guide details the Modified Ullmann-Goldberg Condensation , the industry-standard route for synthesizing this compound with high purity (>98%) and scalability.

Retrosynthetic Logic

The synthesis is driven by the disconnection of the


 bond at the electron-deficient C2 position of the pyridine ring.
Strategic Disconnection
  • Electrophile: 2-Chloronicotinic acid (2-CNA). The carboxylic acid at C3 is crucial; it acts as a directing group (ortho-effect) that stabilizes the transition state during copper catalysis.

  • Nucleophile: 4-Ethoxyaniline (p-phenetidine). An electron-rich aniline that facilitates nucleophilic attack.

Retrosynthesis cluster_precursors Precursors Target Target Molecule 2-[(4-Ethoxyphenyl)amino]nicotinic acid Disconnection C-N Bond Disconnection Target->Disconnection Electrophile Electrophile 2-Chloronicotinic Acid Disconnection->Electrophile Nucleophile Nucleophile 4-Ethoxyaniline Disconnection->Nucleophile

Figure 1: Retrosynthetic breakdown illustrating the convergent assembly via C-N coupling.

Primary Protocol: The Modified Ullmann-Goldberg Condensation

While standard Nucleophilic Aromatic Substitution (


) is possible due to the electron-withdrawing nitrogen in the pyridine ring, the reaction is sluggish because the carboxylic acid anion (formed under basic conditions) repels the incoming nucleophile. Therefore, Copper catalysis  is strictly required to lower the activation energy.
Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Chloronicotinic Acid Substrate1.0Limiting reagent.
4-Ethoxyaniline Nucleophile1.2 - 1.5Slight excess drives kinetics.
Potassium Carbonate Base2.0Scavenges HCl; solubilizes acid.
Copper Powder Catalyst0.05 (5 mol%)Activated Cu(0) or CuI.
DMF / Water (2:1) Solvent-High boiling point required (>100°C).
Step-by-Step Methodology

Step 1: Catalyst Activation (Optional but Recommended)

  • Wash commercial copper powder with dilute HCl to remove surface oxides, then rinse with ethanol and ether. This increases surface activity significantly.

Step 2: Reaction Assembly

  • In a 250mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 2-chloronicotinic acid (15.7 g, 100 mmol) and

    
     (27.6 g, 200 mmol).
    
  • Add solvent (DMF/Water mixture, 100 mL). Stir until partial dissolution.

  • Add 4-ethoxyaniline (16.5 g, 120 mmol) followed by the activated Copper powder (0.32 g, 5 mmol).

Step 3: Thermal Condensation

  • Heat the mixture to reflux (approx. 110-120°C) .

  • Mechanistic Insight: The reaction proceeds via a Cu(I)-intermediate where the carboxylate acts as a bidentate ligand, bridging the copper and the aryl halide.

  • Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Reaction typically completes in 4–6 hours.

Step 4: Work-up & Isolation (The "pH Switch")

  • Cool the reaction mixture to room temperature.

  • Filter through a Celite pad to remove the copper catalyst.

  • Critical Step: The filtrate contains the potassium salt of the product (soluble).

  • Acidify the filtrate slowly with Glacial Acetic Acid or 1N HCl to pH 3–4 .

  • Observation: The product will precipitate as a yellow/cream solid. The zwitterionic nature of the amino acid makes it least soluble at its isoelectric point.

Step 5: Purification

  • Filter the solid and wash copiously with cold water to remove inorganic salts and traces of DMF.

  • Recrystallize from Ethanol/Water (3:1) to obtain analytical grade material.

Mechanistic Pathway & Troubleshooting

The reaction follows a specific catalytic cycle. Understanding this allows for rapid troubleshooting of low yields.

Mechanism Start Reagents (Ar-Cl + Ar-NH2) Coordination Oxidative Addition (Cu inserts into C-Cl) Start->Coordination Cu(0)/Heat Intermediate Cu-Amine Complex (Stabilized by COO-) Coordination->Intermediate Base ReductiveElim Reductive Elimination (C-N Bond Formation) Intermediate->ReductiveElim -HCl Product Product Salt (Ar-NH-Ar-COO- K+) ReductiveElim->Product Regenerate Cu

Figure 2: Simplified catalytic cycle for the Ullmann-Goldberg condensation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst poisoning or oxidation.Use CuI + L-Proline ligand system; ensure inert atmosphere (

).
Sticky/Oily Product Residual DMF.Wash the filter cake with water thoroughly; use Ethanol for recrystallization.
Incomplete Reaction Temperature too low.Switch solvent to pure DMF or DMAc to reach 140°C.

Safety & Compliance (HSE)

  • 4-Ethoxyaniline (p-Phenetidine): This is a known nephrotoxin and potential carcinogen. It is a metabolite of Phenacetin.

    • Control: All weighing must occur in a fume hood. Double-glove (Nitrile) is mandatory.

    • Waste: Aqueous waste containing phenetidine residues must be segregated and incinerated, not poured down the drain.

  • Copper Waste: Heavy metal waste. Filtered Celite pads containing copper must be disposed of as solid hazardous waste.

References

  • ResearchGate. (2025).[1] Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from

  • Amerigo Scientific. (n.d.). 2-[(4-Ethoxyphenyl)amino]nicotinic acid Product Data. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Retrieved from [2]

  • Wikipedia. (n.d.). Ullmann condensation.[1][3] Retrieved from

Sources

biological activity of 2-[(4-Ethoxyphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Profile and Therapeutic Potential of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Part 1: Executive Summary

2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS: 4394-10-9) is a synthetic small molecule belonging to the N-arylnicotinic acid class. Structurally, it is an isostere of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing the core pharmacophore with clinically established agents such as Clonixin , Flunixin , and Niflumic acid .

This compound functions primarily as an inhibitor of Cyclooxygenase (COX) enzymes, blocking the biosynthesis of pro-inflammatory prostaglandins. Due to the presence of the p-phenetidine (4-ethoxyaniline) moiety, it serves as a critical probe in Structure-Activity Relationship (SAR) studies, helping researchers understand how electron-donating alkoxy groups influence the binding affinity and lipophilicity of nicotinic acid-based NSAIDs.

Part 2: Chemical Architecture & Pharmacophore

The is dictated by its specific structural features, which optimize its interaction with the hydrophobic channel of the COX enzyme.

  • Core Scaffold: The 2-aminonicotinic acid (pyridine-3-carboxylic acid) nucleus mimics the anthranilic acid core of fenamates but with a pyridine ring, which increases water solubility and alters pKa compared to benzene analogs.

  • Linker: The secondary amine (-NH-) bridge is essential for conformational flexibility, allowing the two aromatic rings to adopt a non-coplanar "butterfly" conformation required for active site binding.

  • Tail Group: The 4-ethoxyphenyl substituent acts as a lipophilic anchor. The ethoxy group at the para position functions as an electron-donating group (EDG), increasing electron density on the phenyl ring, which can enhance pi-pi stacking interactions within the target protein.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Formula C₁₄H₁₄N₂O₃--
Molecular Weight 258.27 g/mol Optimal for oral bioavailability (Rule of 5).
LogP (Predicted) ~3.38High lipophilicity facilitates membrane permeability.
pKa (Acid) ~4.65Exists as an anion at physiological pH, aiding COX interaction.
H-Bond Donors 2Amine and Carboxylic Acid.

Part 3: Biological Mechanism of Action

The primary mechanism of action is the competitive inhibition of arachidonic acid metabolism.

Cyclooxygenase (COX) Inhibition

The compound targets the arachidonic acid binding site on COX-1 and COX-2 enzymes.

  • Mechanism: The carboxylate group of the nicotinic acid moiety forms an ionic bond (salt bridge) with Arg-120 in the COX channel. The hydrophobic 4-ethoxyphenyl tail extends into the hydrophobic accessory pocket, sterically hindering the entry of arachidonic acid.

  • Result: This blockade prevents the conversion of arachidonic acid into Prostaglandin G2 (PGG2) and subsequently Prostaglandin H2 (PGH2) , thereby reducing the downstream synthesis of PGE2 (pain/fever) and PGI2 (inflammation).

Secondary Targets (Polypharmacology)

Like other fenamate-like nicotinic acids (e.g., Flunixin), this derivative may exhibit secondary activities:

  • Ion Channel Modulation: N-arylnicotinic acids are known to modulate chloride channels and potassium channels, potentially contributing to analgesic effects independent of prostaglandin inhibition.

Pathway Visualization

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX Substrate Entry Inhibitor 2-[(4-Ethoxyphenyl)amino] nicotinic acid Inhibitor->COX Competitive Inhibition (Arg-120 Binding) PGG2 Prostaglandin G2 COX->PGG2 Oxygenation PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 Peroxidation

Figure 1: Mechanism of Action.[1][2] The compound competitively inhibits COX enzymes, halting the inflammatory cascade.

Part 4: Experimental Protocols

A. Chemical Synthesis (Ullmann Condensation)

This protocol describes the synthesis of the compound via a copper-mediated coupling, the standard method for N-arylnicotinic acids.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 4-Ethoxyaniline (p-Phenetidine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Copper powder (Catalytic, 0.1 eq)

  • Solvent: DMF or water (Green synthesis)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chloronicotinic acid (15.7 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in 100 mL of DMF.

  • Addition: Add 4-ethoxyaniline (16.5 g, 120 mmol) and copper powder (0.64 g).

  • Reflux: Heat the mixture to 120–140°C for 4–6 hours under nitrogen atmosphere. Monitor reaction progress via TLC (Mobile phase: Methanol/Dichloromethane).

  • Workup: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-cold water.

  • Acidification: Adjust pH to ~3.0 using 1N HCl. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 2-[(4-Ethoxyphenyl)amino]nicotinic acid.

B. In Vitro COX Inhibition Assay

To verify biological activity, a colorimetric COX inhibitor screening assay is recommended.

  • Enzyme Prep: Use purified ovine COX-1 and human recombinant COX-2.

  • Incubation: Incubate COX enzyme with the test compound (0.1 µM – 100 µM) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 minutes at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.

  • Detection: Measure the peroxidase activity of the COX enzyme (which reduces PGG2 to PGH2) using a colorimetric substrate (e.g., TMPD) at 590 nm.

  • Analysis: Calculate IC₅₀ by plotting absorbance vs. log[inhibitor].

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Chloronicotinic Acid Reactant + 4-Ethoxyaniline + K2CO3 / Cu Start->Reactant Process1 Reflux @ 130°C (DMF, 4-6 hrs) Reactant->Process1 Quench Pour into Ice Water Process1->Quench Acidify Acidify pH 3.0 (Precipitation) Quench->Acidify Purify Recrystallization (Ethanol) Acidify->Purify Final Pure Product: 2-[(4-Ethoxyphenyl)amino] nicotinic acid Purify->Final

Figure 2: Synthetic workflow for the preparation of the target compound via Ullmann condensation.

Part 5: Therapeutic Implications & Safety

  • Efficacy: In preclinical rodent models (e.g., acetic acid-induced writhing), 2-anilinonicotinic acid derivatives typically demonstrate analgesic potency comparable to mefenamic acid.

  • Toxicity Warning: The 4-ethoxy (phenetidine) moiety is metabolically linked to p-phenetidine, a compound historically associated with nephrotoxicity and methemoglobinemia (similar to the withdrawn drug Phenacetin). While the nicotinic acid scaffold alters metabolism, this structural feature makes the compound more suitable as a research tool for SAR studies rather than a clinical candidate for chronic use.

References

  • National Center for Biotechnology Information (NCBI). (2025). 2-[(4-Ethoxyphenyl)amino]nicotinic acid - PubChem Compound Summary. PubChem.[3][4] Available at: [Link]

  • Kalaria, P. N., et al. (2017).[1] An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. Available at: [Link]

  • Watnick, A. S., et al. (1971). Anti-inflammatory and analgesic properties of clonixin (2-(2' methyl-3' chloro anilino) nicotinic acid). Archives Internationales de Pharmacodynamie et de Therapie. Available at: [Link]

  • Abdel-Aziz, A. A., et al. (2012). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: 2-[(4-ethoxyphenyl)amino]nicotinic acid. Available at: [Link]

Sources

physicochemical properties of 2-[(4-Ethoxyphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of 2-[(4-Ethoxyphenyl)amino]nicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the core (CAS No: 4394-10-9). As a compound of interest in medicinal chemistry, understanding its fundamental characteristics such as solubility, ionization constant (pKa), lipophilicity (LogP), and melting point is paramount for predicting its behavior in biological systems and guiding formulation strategies. This document synthesizes experimental data with field-proven methodologies, offering both a data repository and a practical guide for researchers. Each section delves into the theoretical importance of a property, presents validated data, and provides detailed, step-by-step experimental protocols for its determination.

Chemical Identity and Structural Characteristics

2-[(4-Ethoxyphenyl)amino]nicotinic acid is a derivative of nicotinic acid, a form of vitamin B3.[1][2] Its structure incorporates a pyridinecarboxylic acid core, which is fundamental to its acidic properties, linked via a secondary amine to an ethoxy-substituted phenyl ring. This unique combination of functional groups dictates its physicochemical behavior.

IdentifierValueSource
IUPAC Name 2-[(4-ethoxyphenyl)amino]pyridine-3-carboxylic acid[3]
CAS Number 4394-10-9[4][5]
Molecular Formula C₁₄H₁₄N₂O₃[4][6]
Molecular Weight 258.27 g/mol [4]
Canonical SMILES CCOC1=CC=C(C=C1)NC2=NC=CC=C2C(=O)ON/A

Summary of Core Physicochemical Properties

The following table summarizes the experimentally determined physicochemical data for 2-[(4-Ethoxyphenyl)amino]nicotinic acid. These values are critical for developing an understanding of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyExperimental ValueUnitSignificance
Melting Point 190 - 198°CPurity indicator, solid-state stability
Water Solubility 1.24 x 10⁻⁴ - 2.13 x 10⁻⁴mol/L (predicted)Bioavailability, dissolution rate
LogP (octanol/water) 3.38DimensionlessLipophilicity, membrane permeability
Acidic pKa 4.65pH unitsIonization of the carboxylic acid group
Basic pKa 5.27pH unitsIonization of a nitrogen atom (likely pyridine)

All data in this table is sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[7]

Ionization Behavior (pKa)

Expert Insight: The ionization state of a drug is a primary determinant of its solubility and ability to cross biological membranes. 2-[(4-Ethoxyphenyl)amino]nicotinic acid is an amphoteric molecule, possessing both an acidic functional group (carboxylic acid) and basic centers (the pyridine and amino nitrogens). The experimental pKa values of 4.65 (acidic) and 5.27 (basic) indicate that its net charge is highly sensitive to the pH of its environment, such as the gastrointestinal tract.[7] At a pH below 4.65, the carboxyl group will be largely protonated (neutral), while the nitrogen(s) will be protonated (positive), resulting in a net positive charge. Between pH 4.65 and 5.27, the molecule will exist predominantly as a zwitterion. Above pH 5.27, it will carry a net negative charge. This behavior is crucial for predicting its absorption profile.

Diagram: Ionization States of 2-[(4-Ethoxyphenyl)amino]nicotinic acid

G Cationic Net Positive Charge (Predominantly Cationic) Zwitterionic Net Neutral Charge (Zwitterionic) Cationic->Zwitterionic pH > pKa (acidic) ~4.65 Anionic Net Negative Charge (Predominantly Anionic) Zwitterionic->Anionic pH > pKa (basic) ~5.27 cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Prep1 Saturate n-octanol with water Exp1 Dissolve API in one phase Prep1->Exp1 Prep2 Saturate water (buffer) with n-octanol Prep2->Exp1 Exp2 Combine phases in separatory funnel Exp1->Exp2 Exp3 Shake vigorously (e.g., 30 min) Exp2->Exp3 Exp4 Allow phases to separate completely Exp3->Exp4 Ana1 Sample aqueous phase Exp4->Ana1 Ana2 Sample organic phase Exp4->Ana2 Ana3 Quantify API concentration (e.g., HPLC-UV) Ana1->Ana3 Ana2->Ana3 Calc Calculate P = [API]octanol / [API]aqueous Ana3->Calc Result LogP = log10(P) Calc->Result

Sources

Therapeutic Potential of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Therapeutic Potential of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Executive Summary

2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS 4394-10-9) is a synthetic small molecule belonging to the N-arylnicotinic acid class.[1] Structurally, it is a close analog of the clinically established non-steroidal anti-inflammatory drug (NSAID) Niflumic Acid and Flunixin . While less characterized in contemporary high-throughput screens than its trifluoromethylated counterparts, this compound presents a distinct pharmacological profile driven by the 4-ethoxy (phenetidine-like) substitution on the aniline ring.

This guide analyzes the compound’s potential as a dual-target modulator inhibiting Cyclooxygenases (COX-1/2) and Calcium-Activated Chloride Channels (CaCCs/TMEM16A) . By synthesizing structure-activity relationship (SAR) data from the 2-anilinonicotinic acid scaffold, we establish a predictive framework for its therapeutic application in inflammatory disorders and ion channelopathies.

Chemical Identity & Molecular Profile

Understanding the physicochemical baseline is critical for predicting bioavailability and target engagement.

PropertySpecification
Chemical Name 2-[(4-Ethoxyphenyl)amino]nicotinic acid
CAS Number 4394-10-9
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Core Scaffold 2-Anilinonicotinic Acid (Isostere of N-phenylanthranilic acid)
Key Substituent 4-Ethoxy group (Para-position, electron-donating)
Predicted LogP ~2.8 - 3.2 (Lipophilic)
pKa (COOH) ~3.5 - 4.0 (Ionized at physiological pH)
Solubility Low in water; Soluble in DMSO, Ethanol, Alkaline buffers
Structural Homology Analysis

The molecule shares the pharmacophore of the "Fenamate" and "Nicotinate" NSAIDs.

  • Acidic Head Group: The carboxylic acid at position 3 of the pyridine ring mimics the arachidonic acid carboxylate, essential for anchoring in the COX active site (Arg120).

  • Linker: The secondary amine (-NH-) provides a crucial hydrogen bond donor and distinct angulation compared to ether or ketone linkers.

  • Tail Group: The 4-ethoxyphenyl moiety contrasts with the 3-trifluoromethylphenyl group of Niflumic acid. The ethoxy group adds electron density and steric bulk at the para-position, potentially altering COX isoform selectivity and metabolic stability (O-dealkylation).

Primary Therapeutic Targets

Target 1: Cyclooxygenase Inhibition (COX-1 / COX-2)

Mechanism of Action: Like its parent class, 2-[(4-Ethoxyphenyl)amino]nicotinic acid is predicted to act as a competitive, reversible inhibitor of the COX enzymes.

  • Entry: The molecule enters the hydrophobic channel of the COX enzyme.

  • Anchoring: The carboxylate anion forms an ionic bridge with Arg120 and hydrogen bonds with Tyr355 at the constriction site.

  • Steric Blockade: The 2-anilinonicotinic core occupies the upper part of the channel, preventing Arachidonic Acid (AA) from reaching the catalytic Tyr385.

SAR Implication of 4-Ethoxy Group:

  • Potency: The electron-rich ethoxy group may increase the pKa of the bridging amine, strengthening H-bonds within the pocket compared to electron-deficient analogs (e.g., Niflumic acid).

  • Selectivity: 4-substituted anilines in NSAIDs often favor COX-1 inhibition unless the substituent is rigid/bulky (like sulfonamides in Coxibs). However, the nicotinic nitrogen adds a polarity vector that may retain COX-2 efficacy.

Target 2: Calcium-Activated Chloride Channels (CaCCs / TMEM16A)

Mechanism of Action: Niflumic acid is a classic, albeit non-specific, blocker of CaCCs. The 2-anilinonicotinic acid scaffold is a privileged structure for ion channel modulation.

  • Pore Blockade: The molecule is hypothesized to bind within the transmembrane pore of TMEM16A , physically occluding Cl⁻ efflux.

  • Voltage Dependence: Blockade is likely voltage-dependent, often more potent at depolarized potentials, typical of anionic blockers.

Therapeutic Relevance:

  • Airway Inflammation: Inhibition of TMEM16A reduces mucus secretion and smooth muscle contraction in asthma/COPD.

  • Pain Signaling: CaCCs are involved in nociception; blockade may provide analgesia independent of COX inhibition.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway intervention of the compound in an inflammatory context.

Therapeutic_Mechanism Substrate Membrane Phospholipids AA Arachidonic Acid Substrate->AA PLA2 Activity PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) AA->COX Bind Active Site Compound 2-[(4-Ethoxyphenyl)amino] nicotinic acid Compound->COX Inhibits (Competitive) TMEM16A TMEM16A Channel (CaCC) Compound->TMEM16A Blocks Pore PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 CaSignal Intracellular Ca2+ Elevation CaSignal->TMEM16A Activates ClEfflux Chloride Efflux (Mucus/Depolarization) TMEM16A->ClEfflux

Caption: Dual-mechanism of action targeting the Arachidonic Acid cascade (COX) and Calcium-Activated Chloride Channels (TMEM16A).

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: COX Isoform Inhibition Assay (Fluorescent)

Objective: Determine IC₅₀ values for COX-1 vs. COX-2.

  • Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes; 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) probe; Arachidonic Acid.

  • Preparation: Dissolve 2-[(4-Ethoxyphenyl)amino]nicotinic acid in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM – 100 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor in Tris-HCl buffer (pH 8.0) for 10 min.

    • Add ADHP + Hemin.

    • Initiate with Arachidonic Acid.

  • Readout: Measure Resorufin fluorescence (Ex 535 nm / Em 587 nm).

  • Validation: Use Indomethacin and Celecoxib as positive controls.

  • Success Criteria: Dose-dependent reduction in fluorescence. IC₅₀ < 10 µM indicates "hit" potency.

Protocol B: Whole-Cell Patch Clamp for CaCC Blockade

Objective: Quantify inhibition of Cl⁻ currents in HEK293 cells overexpressing TMEM16A.

  • Setup: Whole-cell configuration. Pipette solution contains 500 nM free Ca²⁺ to activate channels.

  • Protocol:

    • Hold potential at 0 mV.

    • Apply voltage steps from -100 mV to +100 mV (20 mV increments).

    • Record baseline currents.

  • Application: Perfusion of 2-[(4-Ethoxyphenyl)amino]nicotinic acid (10 µM, 50 µM).

  • Analysis: Calculate % inhibition at +80 mV.

  • Validation: Use Niflumic Acid (100 µM) as a reference blocker.

  • Causality Check: Washout step must show partial recovery of current to rule out cytotoxicity.

Synthesis & Chemical Accessibility

For research purposes, the compound is synthesized via a Ullmann-type condensation or Buchwald-Hartwig amination .

Synthetic Route:

  • Starting Materials: 2-Chloronicotinic acid + p-Phenetidine (4-Ethoxyaniline).[1]

  • Conditions:

    • Classic: Copper powder (catalyst), K₂CO₃ (base), DMF solvent, Reflux (140°C) for 4-6 hours.

    • Modern: Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100°C.

  • Workup: Acidification of the reaction mixture precipitates the crude acid. Recrystallization from Ethanol/Water.

Synthesis_Workflow SM1 2-Chloronicotinic Acid Step1 Coupling Reaction (Cu or Pd Cat., Base, Heat) SM1->Step1 SM2 p-Phenetidine (4-Ethoxyaniline) SM2->Step1 Inter Intermediate Salt Step1->Inter Step2 Acidification (HCl, pH 3-4) Inter->Step2 Product 2-[(4-Ethoxyphenyl)amino] nicotinic acid Step2->Product

Caption: Standard synthetic pathway for 2-anilinonicotinic acid derivatives via nucleophilic aromatic substitution.

References

  • Lombardino, J. G. (1974). Enolic acids with anti-inflammatory activity. In: Anti-inflammatory Agents. Chemistry and Pharmacology. Academic Press.

  • Flower, R. J. (1974). Drugs which inhibit prostaglandin biosynthesis. Pharmacological Reviews, 26(1), 33-67. (Foundational mechanism of fenamates/nicotinates).

  • Knauf, P. A., & Mann, N. A. (1984).[2] Use of niflumic acid to determine the nature of the asymmetry of the human erythrocyte anion exchange system. The Journal of General Physiology, 83(5), 703–725.[2] (Establishes Chloride Channel blockade of the scaffold). [2]

  • Caputo, A., et al. (2008). TMEM16A, a membrane protein associated with calcium-dependent chloride channel activity. Science, 322(5901), 590-594. (Target identification for niflumic acid analogs).

  • PubChem Compound Summary . 2-anilinonicotinic acid derivatives. National Center for Biotechnology Information.

Disclaimer: This guide is for research and educational purposes. The compound CAS 4394-10-9 is a chemical probe and not an approved pharmaceutical for human use.

Sources

Methodological & Application

Application Note: High-Purity Synthesis and Characterization of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-[(4-Ethoxyphenyl)amino]nicotinic acid is a critical pharmacophore belonging to the


-arylanthranilic acid (fenamate) class. Structurally analogous to clinically significant NSAIDs like Clonixin  and Niflumic acid , this molecule serves as both a bioactive probe for cyclooxygenase (COX) inhibition and a versatile intermediate in the synthesis of acridone-based antitumor agents.

This protocol details a robust, scalable synthesis via Nucleophilic Aromatic Substitution (


) . Unlike traditional Ullmann couplings that require copper catalysts and high temperatures, this method leverages the electron-deficient nature of the 2-chloronicotinic acid ring to facilitate amine attack under milder, "green" aqueous conditions.
Key Mechanistic Insight

The reaction is driven by the reduced electron density at the C-2 position of the pyridine ring, exacerbated by the electron-withdrawing carboxylic acid group at C-3. This makes the C-Cl bond highly susceptible to nucleophilic attack by the nitrogen lone pair of p-phenetidine (4-ethoxyaniline). The protocol utilizes an acid-base workup that exploits the molecule's amphoteric nature for self-validating purification, eliminating the need for chromatography in most cases.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis, isolation, and purification strategy.

G Start Reagents: 2-Chloronicotinic Acid 4-Ethoxyaniline (p-Phenetidine) Reaction Reaction Phase Solvent: Water/EtOH (2:1) Catalyst: Cat. HCl Temp: Reflux (95°C), 4-6 hrs Start->Reaction S_NAr Mechanism Quench Quench & Precipitation Cool to RT -> Adjust pH to 3-4 (Precipitates Free Acid) Reaction->Quench Completion Check (TLC) Filtration Isolation Vacuum Filtration Wash with cold water Quench->Filtration Purification Purification (Acid-Base Swing) 1. Dissolve in 10% Na2CO3 (pH > 9) 2. Filter insoluble impurities 3. Reprecipitate with HCl (pH 3-4) Filtration->Purification Crude Solid Analysis Characterization 1H-NMR, HPLC, MS Target Purity > 98% Purification->Analysis Pure Crystals

Figure 1: Step-by-step synthesis and purification workflow for 2-[(4-Ethoxyphenyl)amino]nicotinic acid.

Detailed Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
2-Chloronicotinic acid 157.551.05.00 gElectrophile
4-Ethoxyaniline 137.181.25.22 gNucleophile
Water (Deionized) 18.02Solvent40 mLSolvent
Ethanol (95%) 46.07Co-solvent10 mLSolubility Aid
Hydrochloric Acid (conc.) 36.46Cat.[1]0.5 mLProtonation/Catalysis
Synthesis Procedure[2][3][4][5]
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloronicotinic acid (5.00 g, 31.7 mmol) in a mixture of water (40 mL) and ethanol (10 mL).

  • Nucleophile Addition: Add 4-ethoxyaniline (5.22 g, 38.0 mmol) to the suspension. The mixture may remain heterogeneous.

  • Catalysis: Add concentrated HCl (0.5 mL) dropwise. Note: The acid protonates the pyridine nitrogen, increasing the electrophilicity of the C-2 carbon.

  • Reflux: Heat the mixture to reflux (approx. 90-95°C) with vigorous stirring. The solids should eventually dissolve or form an oily suspension as the reaction proceeds. Maintain reflux for 4–6 hours .

    • Process Control: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (2-chloronicotinic acid) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. If the product does not precipitate spontaneously, adjust the pH to the isoelectric point (approx. pH 3–4) using 1M HCl. The product, 2-[(4-ethoxyphenyl)amino]nicotinic acid, will precipitate as a solid.

  • Isolation: Filter the crude solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove excess amine and inorganic salts.

Purification (The "Acid-Base Swing")

This step ensures high purity by removing unreacted aniline (soluble in acid) and non-acidic impurities (insoluble in base).

  • Base Dissolution: Transfer the crude wet cake into a beaker containing 50 mL of 10% Na₂CO₃ solution. Stir for 15 minutes. The product should dissolve as the sodium salt.

  • Filtration: Filter off any undissolved solids (these are likely unreacted 4-ethoxyaniline or neutral byproducts).

  • Reprecipitation: Slowly add 6M HCl to the filtrate with stirring until the pH reaches 3–4. The pure product will reprecipitate as a light yellow/off-white solid.

  • Final Drying: Filter the purified solid, wash with water, and dry in a vacuum oven at 50°C overnight.

Characterization & Data Analysis

Expected Physical Properties[6]
  • Appearance: Light yellow to off-white crystalline powder.

  • Melting Point: 205–208 °C (Decomposition).

  • Solubility: Soluble in DMSO, Methanol (warm), and aqueous base; insoluble in water and non-polar solvents.

Spectroscopic Validation
TechniqueKey SignalAssignmentStructural Confirmation
¹H-NMR (DMSO-d₆)

13.5 ppm (br s, 1H)
-COOHConfirms carboxylic acid integrity.

10.5 ppm (s, 1H)
-NH-Confirms amine linkage formation.

8.3, 8.1, 6.8 ppm
Pyridine HCharacteristic substitution pattern (dd).

7.5, 6.9 ppm (d, 4H)
Phenyl HAA'BB' system of 4-ethoxyphenyl group.

4.0 ppm (q, 2H)
-OCH₂-Ethoxy methylene group.

1.3 ppm (t, 3H)
-CH₃Ethoxy methyl group.
MS (ESI+) m/z 259.1 [M+H]⁺Molecular IonMatches Formula C₁₄H₁₄N₂O₃.
Troubleshooting Guide
  • Low Yield: If the product remains in solution during the quench, the pH may be too low (forming the soluble pyridinium salt) or too high (forming the carboxylate). Ensure pH is strictly between 3.0 and 4.0.

  • Sticky Precipitate: If the product oils out, re-dissolve in ethanol/water (hot) and cool very slowly to induce crystallization.

Biological Application Context

This molecule acts as a scaffold for COX-2 selective inhibitors . In drug development assays, it serves as a:

  • Reference Standard: For calibrating potency in anti-inflammatory screens.

  • Synthetic Precursor: Cyclization with polyphosphoric acid (PPA) yields 2-ethoxyacridone , a DNA-intercalating agent.

References

  • Synthesis of 2-aminonicotinic acid derivatives

    • Source: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[2] ResearchGate, 2019.

    • Relevance: Establishes the baseline conditions for on the 2-chloronicotinic scaffold.
  • Green Chemistry Approaches

    • Source: Li, Z. H., et al. "Catalyst-free amination of 2-chloronicotinic acid in water."[3] Journal of Chemical Research, 2011.[3]

    • Relevance: Validates the use of water as a primary solvent for this transform
  • Pharmacological Context (Fenamates)

    • Source: "Nicotinic Acid and Derivatives."[4][3][2][5][6][7] PubChem Compound Summary, CID 72217625.

    • Relevance: Provides structural data and biological activity context for amino-nicotinic acid derivatives.[8]

  • Chemical Identity Verification

    • Source: Amerigo Scientific.[9] "2-[(4-Ethoxyphenyl)amino]nicotinic acid Product Data."

    • Relevance: Confirms CAS 4394-10-9 and physical constants.

Sources

Application Notes & Protocols: The Utility of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-[(4-Ethoxyphenyl)amino]nicotinic acid, more commonly known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] While its clinical application has primarily been for joint and muscular pain, its multifaceted mechanism of action presents a unique opportunity for its use as a research tool in the field of lipid metabolism.[3] The primary action of Niflumic acid is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—critical lipid signaling molecules derived from fatty acids.[1][2] Beyond this canonical pathway, it modulates various ion channels, influencing cellular processes that are intricately linked to metabolic regulation.[1][4] This guide provides an in-depth exploration of the mechanisms of Niflumic acid and offers detailed protocols for its application in studying adipogenesis, inflammatory lipid signaling, and lipoprotein metabolism.

Introduction: A Multi-Target Tool for Lipid Research

The study of lipid metabolism is fundamental to understanding a host of physiological and pathological states, including obesity, type 2 diabetes, and atherosclerosis.[5] Small molecule inhibitors are invaluable for dissecting the complex signaling networks that govern lipid homeostasis. Niflumic acid, a derivative of nicotinic acid, offers several avenues for investigation.[6]

Its principal mechanism involves the inhibition of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins.[1][2] This direct intervention in the eicosanoid synthesis pathway makes it an excellent tool for studying the role of these lipid mediators in inflammation and metabolic disease. Furthermore, emerging evidence on the effects of fenamates on lipoprotein catabolism and potential interactions with master metabolic regulators like Peroxisome Proliferator-Activated Receptors (PPARs) broadens its utility.[7][8]

This document serves as a practical guide for researchers looking to leverage the unique properties of Niflumic acid to probe the complexities of lipid biology.

Core Mechanisms of Action

The utility of Niflumic acid in lipid metabolism research stems from its ability to influence several key cellular pathways.

Primary Mechanism: Inhibition of Prostaglandin Synthesis

Prostaglandins are lipid compounds that are crucial players in inflammation.[1] They are synthesized from arachidonic acid, a polyunsaturated fatty acid, by the action of COX enzymes. Niflumic acid, like other NSAIDs, acts as a selective inhibitor of COX-2, binding to the enzyme's active site and preventing the synthesis of pro-inflammatory prostaglandins.[1][9] This action allows researchers to investigate the downstream effects of prostaglandin signaling on various metabolic processes.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (Fatty Acid) PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Lipid Mediators) COX->PGs Niflumic Niflumic Acid Niflumic->COX Inhibits Inflammation Inflammation & Metabolic Signaling PGs->Inflammation

Caption: Niflumic acid inhibits COX enzymes, blocking prostaglandin synthesis.

Secondary Mechanisms: Ion Channel and Receptor Modulation

Beyond COX inhibition, Niflumic acid has been shown to:

  • Inhibit Calcium-Activated Chloride Channels (CaCCs): This can alter intracellular calcium homeostasis, a critical second messenger in many metabolic signaling pathways.[1][4]

  • Modulate PPARγ: While direct, high-affinity binding is not fully characterized, some NSAIDs are known to act as PPARγ agonists.[8][10] PPARγ is a master transcriptional regulator of adipogenesis and lipid metabolism.[11][12] Activation of PPARγ promotes the differentiation of pre-adipocytes into mature, insulin-sensitive adipocytes capable of storing fatty acids.[10]

  • Enhance LDL Receptor Synthesis: Studies on the fenamate class of NSAIDs have demonstrated an ability to increase the synthesis of LDL receptor mRNA in liver cells, leading to enhanced catabolism of low-density lipoprotein (LDL).[7]

These secondary actions provide additional layers of complexity and opportunity for research, allowing for the investigation of crosstalk between ion signaling, transcriptional regulation, and lipid flux.

Applications & Experimental Protocols

This section provides detailed, step-by-step methodologies for applying Niflumic acid in key experimental models of lipid metabolism.

Application: Studying Adipocyte Differentiation

Rationale: Adipogenesis is the process by which pre-adipocytes differentiate into mature adipocytes. This process is tightly regulated by a network of transcription factors, including PPARγ.[13] Given that prostaglandins and potential PPARγ modulation by NSAIDs can influence this process, Niflumic acid can be used to probe the mechanisms governing adipocyte development.[8]

Protocol 1: In Vitro Adipocyte Differentiation Assay using 3T3-L1 Cells

This protocol details how to assess the impact of Niflumic acid on the differentiation of murine 3T3-L1 pre-adipocytes.

cluster_0 Phase 1: Proliferation cluster_1 Phase 2: Induction cluster_2 Phase 3: Maturation cluster_3 Phase 4: Analysis P1 Seed 3T3-L1 pre-adipocytes P2 Grow to confluence (Day 0) P1->P2 P3 Day 0: Add MDI Induction Media (IBMX, Dexamethasone, Insulin) P2->P3 P4 Add Vehicle or Niflumic Acid P3->P4 P5 Day 2: Change to Insulin Media +/- Niflumic Acid P4->P5 P6 Day 4 & 6: Change to DMEM/FBS +/- Niflumic Acid P5->P6 P7 Day 8: Assess Differentiation P6->P7 P8 Oil Red O Staining (Lipid Droplet Visualization) P7->P8 P9 qRT-PCR for Adipogenic Genes (e.g., PPARγ, aP2) P7->P9

Caption: Workflow for the 3T3-L1 adipocyte differentiation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% Fetal Bovine Serum (FBS). Seed cells in 12-well plates and grow until they reach 100% confluence (Day 0).

  • Induction of Differentiation: On Day 0, replace the growth medium with differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).

  • Treatment: Add Niflumic acid at various concentrations (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., DMSO) to the differentiation medium.

  • Maturation:

    • On Day 2, replace the medium with maturation medium (DMEM, 10% FBS, 10 µg/mL Insulin) containing the respective concentrations of Niflumic acid or vehicle.

    • On Days 4 and 6, replace the medium with standard culture medium (DMEM, 10% FBS) containing Niflumic acid or vehicle.

  • Analysis (Day 8):

    • Oil Red O Staining: To visualize lipid accumulation, fix the cells with 10% formalin, wash with PBS, and stain with Oil Red O solution. Quantify by extracting the dye with isopropanol and measuring absorbance at 510 nm.

    • Gene Expression Analysis: Lyse cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key adipogenic marker genes, such as Pparg (PPARγ) and Fabp4 (aP2).

Application: Investigating Inflammatory Lipid Mediator Production

Rationale: The primary anti-inflammatory effect of Niflumic acid is through the blockade of prostaglandin synthesis.[1] This protocol allows for the direct measurement of this activity in an inflammatory context, which is highly relevant to metabolic diseases like atherosclerosis, where inflammation is a key driver.[14][15]

Protocol 2: Measuring Prostaglandin E2 (PGE2) Secretion in Macrophages

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 macrophages and measures the inhibitory effect of Niflumic acid on PGE2 production.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh serum-free DMEM containing various concentrations of Niflumic acid (e.g., 1 µM to 100 µM) or vehicle. Incubate for 1 hour.

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cell debris.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Application: Assessing Lipoprotein Metabolism

Rationale: A study on fenamates, the class of drugs Niflumic acid belongs to, showed they can increase LDL catabolism in cultured hepatoma (HepG2) cells by upregulating the LDL receptor.[7] This suggests a potential role in cholesterol metabolism. This protocol is designed to test this effect.

Protocol 3: LDL Uptake Assay in HepG2 Cells

This protocol uses fluorescently labeled LDL to visualize and quantify its uptake by liver cells following treatment with Niflumic acid.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells on glass coverslips in a 12-well plate and grow to 70-80% confluence.

  • Pre-treatment: Wash the cells and incubate them in serum-free medium containing Niflumic acid (e.g., 50 µM, 100 µM) or vehicle for 24 hours. This allows time for potential changes in LDL receptor expression.

  • LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to the medium at a final concentration of 10 µg/mL. Incubate for 4 hours at 37°C.

  • Fixation and Staining:

    • Wash the cells three times with cold PBS to remove unbound DiI-LDL.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cell nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. Capture images of the DiI (red) and DAPI (blue) channels.

    • Quantify the fluorescence intensity of DiI-LDL per cell using image analysis software (e.g., ImageJ) to determine the relative amount of LDL uptake.

Data Presentation & Interpretation

Quantitative data from these protocols should be summarized for clarity.

Table 1: Expected Quantitative Outcomes

ParameterAssayExpected Outcome with Niflumic AcidInterpretation
IC₅₀ PGE2 ELISA~1-10 µMPotency of COX inhibition.
Lipid Accumulation Oil Red O StainingDose-dependent decrease or increaseInhibition or promotion of adipogenesis.
Gene Expression qRT-PCR (Pparg, Fabp4)Altered mRNA levelsModulation of key adipogenic transcription factors.
LDL Uptake Fluorescence IntensityDose-dependent increaseEnhancement of LDL clearance by hepatocytes.

Interpreting Your Results:

  • A reduction in PGE2 confirms the compound is active on its primary target in your cell system.

  • Changes in adipocyte differentiation (Oil Red O and gene expression) can suggest effects on PPARγ or other signaling pathways that control adipogenesis. If Niflumic acid promotes differentiation, it may indicate PPARγ agonism.

  • An increase in LDL uptake would support the findings for other fenamates and suggest a potential role for Niflumic acid in modulating cholesterol homeostasis at the cellular level.[7]

Conclusion

2-[(4-Ethoxyphenyl)amino]nicotinic acid is more than a simple anti-inflammatory agent; it is a versatile chemical probe for lipid metabolism research. Its well-defined primary action as a COX inhibitor, combined with its effects on ion channels and potential influence on nuclear receptors, provides multiple angles to dissect the complex interplay of signaling pathways in metabolic health and disease. The protocols outlined in this guide offer a robust starting point for researchers to explore these mechanisms and uncover new insights into the biology of lipids.

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Niflumic Acid? Synapse. [Link]

  • Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-01-06). YouTube. [Link]

  • Vane, J. R., & Botting, R. M. (1995). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. [Link]

  • Eto, H., et al. (2022). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. STAR Protocols. [Link]

  • Wikipedia. (n.d.). Niflumic acid. Retrieved February 7, 2026, from [Link]

  • Liantonio, A., et al. (2006). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British Journal of Pharmacology. [Link]

  • Kuestermann, E., et al. (2007). Detection of the non-steroidal anti-inflammatory drug niflumic acid in humans: a combined 19F-MRS in vivo and in vitro study. PubMed. [Link]

  • Hsieh, C. H., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Journal of Visualized Experiments. [Link]

  • Bruckert, E., & Labreuche, J. (2010). Nicotinic acid as a lipid-modifying drug--a review. PubMed. [Link]

  • Hirata, H., et al. (2020). Identification of the hypertension drug niflumic acid as a glycine receptor inhibitor. PubMed. [Link]

  • Liu, W., & Wu, G. (2007). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Wang, X., et al. (2023). Progress of potential drugs targeted in lipid metabolism research. Frontiers in Pharmacology. [Link]

  • JoVE. (2022). Determining Small Molecules Potential For Modifying Lipid Bilayer Properties l Protocol Preview. YouTube. [Link]

  • Kokotou, M. G., et al. (2021). A Lipidomic Approach to Studying the Downregulation of Free Fatty Acids by Cytosolic Phospholipase A 2 Inhibitors. Molecules. [Link]

  • Takahashi, K., et al. (2010). Two non-steroidal anti-inflammatory drugs, niflumic acid and diclofenac, inhibit the human glutamate transporter EAAT1 through different mechanisms. Journal of Pharmacological Sciences. [Link]

  • Mason, T. G., & Calder, P. C. (2002). The non-steroidal anti-inflammatory drug niflumic acid inhibits Candida albicans growth. PubMed. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. [Link]

  • Khan, T. A., & Butt, G. (2011). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic hypercholesterolemic Albino rats. Pakistan Journal of Medical Sciences. [Link]

  • Losvik, G., et al. (2001). Enhancement of low density lipoprotein catabolism by non-steroidal anti-inflammatory drugs in cultured HepG2 cells. PubMed. [Link]

  • Chen, Y. C., & Lee, C. H. (2023). Emphasis on Adipocyte Transformation: Anti-Inflammatory Agents to Prevent the Development of Cancer-Associated Adipocytes. International Journal of Molecular Sciences. [Link]

  • Checconi, P., et al. (2020). Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease. Molecules. [Link]

  • Camus, J. P. (1968). [The new anti-inflammatory acids. Niflumic acid in rheumatology]. Presse Med. [Link]

  • Sirtori, C. R., & Corsini, A. (2021). PPAR Agonists and Metabolic Syndrome: An Established Role? Cells. [Link]

  • Mayo Clinic. (n.d.). Losartan (oral route). Retrieved February 7, 2026, from [Link]

  • Poznyak, A. V., et al. (2021). Anti-Inflammatory Therapy for Atherosclerosis: Focusing on Cytokines. International Journal of Molecular Sciences. [Link]

  • Avanti Polar Lipids. (2022). Lipids in Small-Molecule Pro-Drugs. [Link]

  • Cleveland Clinic. (2023). Antihyperlipidemics. [Link]

  • de Oliveira, A. M., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology. [Link]

  • Sasaki, N., et al. (1990). Effects of short- and long-term administration of nifedipine on serum lipoprotein metabolism in patients with mild hypertension. PubMed. [Link]

  • Kim, H. Y., et al. (2020). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. Molecules. [Link]

  • Li, J., et al. (2023). Combining network pharmacology and bioinformatics to identify bioactive compounds and potential mechanisms of action of Sedum aizoon L in the treatment of atherosclerosis. Scientific Reports. [Link]

  • Wang, S., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances. [Link]

  • Gholamalizadeh, M., et al. (2022). In vitro effects of phytochemicals on adipogenesis with a focus on molecular mechanisms: A systematic review. Frontiers in Pharmacology. [Link]

  • Meng, C. Q. (2005). Inflammation in Atherosclerosis: New Opportunities for Drug Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

  • Wang, X., et al. (2023). Oral Nanoformulations in Cardiovascular Medicine: Advances in Atherosclerosis Treatment. Pharmaceutics. [Link]

  • Andersen, C. L., et al. (2013). Acute reduction of lipolysis reduces adiponectin and IL-18: evidence from an intervention study with acipimox and insulin. PLoS One. [Link]

  • Pragasam, S. J., et al. (2021). Potential Application of p-Coumaric Acid on Differentiation of C2C12 Skeletal Muscle and 3T3-L1 Preadipocytes—An in Vitro and in Silico Approach. Molecules. [Link]

  • Melnik, A. V., et al. (2022). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences. [Link]

  • Bonet, M. L., et al. (2012). Lipophilic Micronutrients and Adipose Tissue Biology. Nutrients. [Link]

  • Melnik, A. V., et al. (2022). Involvement of Fatty Acids and Their Metabolites in the Development of Inflammation in Atherosclerosis. International Journal of Molecular Sciences. [Link]

Sources

2-[(4-Ethoxyphenyl)amino]nicotinic acid as an anti-inflammatory agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation & Protocol Design for 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Executive Summary

This technical guide outlines the development protocols for 2-[(4-Ethoxyphenyl)amino]nicotinic acid , a structural analog of the potent NSAIDs flunixin and clonixin. Belonging to the class of N-arylanthranilic acid bioisosteres (specifically 2-anilinonicotinic acids), this compound integrates a nicotinic acid core with a para-ethoxy substituted aniline ring.

The para-ethoxy moiety (reminiscent of phenacetin/paracetamol) is hypothesized to modulate lipophilicity and analgesic potency, while the nicotinic acid scaffold drives cyclooxygenase (COX) inhibition. This guide provides researchers with a validated workflow for synthesis, in vitro enzymatic screening, and in vivo anti-inflammatory assessment.

Chemical Basis & Structure-Activity Relationship (SAR)

The therapeutic efficacy of 2-anilinonicotinic acids relies on the "aza-fenamate" pharmacophore.

  • Scaffold: The pyridine ring (nicotinic acid) replaces the benzene ring of traditional fenamates (e.g., mefenamic acid), typically increasing acidity (lower pKa) and altering solubility profiles.

  • Pharmacophore: The carboxylic acid at position 3 and the secondary amine at position 2 are critical for binding to the Arg-120 residue in the COX enzyme channel.

  • Substituent Effect (4-Ethoxy): Unlike the electron-withdrawing trifluoromethyl group in flunixin (which enhances metabolic stability), the 4-ethoxy group is an electron-donating group (EDG). This modification is expected to:

    • Increase electron density on the aniline ring.

    • Alter the torsion angle between the two aromatic rings, potentially affecting COX isoform selectivity.

    • Enhance analgesic properties via CNS mechanisms similar to p-aminophenol derivatives.

Protocol A: Green Synthesis via Boric Acid Catalysis

Traditional Ullmann couplings require copper catalysts and high temperatures. This protocol utilizes a boric acid-catalyzed, solvent-free approach, maximizing yield and purity for biological testing.

Reaction Scheme: 2-Chloronicotinic Acid + p-Phenetidine (4-Ethoxyaniline) --(H3BO3, 130°C)--> Product

Materials:
  • 2-Chloronicotinic acid (1.0 eq)

  • 4-Ethoxyaniline (p-Phenetidine) (1.1 eq)

  • Boric Acid (

    
    ) (10 mol%)
    
  • Ethanol (for recrystallization)

Step-by-Step Methodology:
  • Mixing: In a clean, dry round-bottom flask, combine 2-chloronicotinic acid (15.7 g, 100 mmol), 4-ethoxyaniline (15.1 g, 110 mmol), and boric acid (0.62 g, 10 mmol).

  • Heating: Connect the flask to a reflux condenser (open to air or under mild

    
     flow). Heat the neat mixture in an oil bath at 130°C  for 45–60 minutes.
    
    • Checkpoint: The solid mixture will melt. Monitor via TLC (System: Chloroform/Methanol 9:1) until the limiting reagent (2-chloronicotinic acid) disappears.

  • Quenching: Allow the melt to cool to ~80°C. Slowly add 20 mL of hot water to the reaction mass and stir vigorously to precipitate the crude product.

  • Filtration: Filter the solid precipitate under vacuum. Wash the cake with 5%

    
     solution (to remove unreacted acid) followed by dilute HCl (to remove unreacted amine), and finally with cold water.
    
  • Purification: Recrystallize from hot ethanol.

    • Target Yield: >85%

    • Appearance: Light yellow/off-white crystalline solid.

    • Melting Point: Expect range 195–205°C (verify against specific derivative literature).

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

To validate the mechanism of action, the compound must be screened against purified ovine/human COX enzymes.

Assay Principle:

Measurement of the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2), which is reduced to PGF2


 by SnCl2. PGF2

is quantified via ELISA.
Reagents:
  • COX Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).

  • Test Compound: 2-[(4-Ethoxyphenyl)amino]nicotinic acid (dissolved in DMSO).

  • Reference Standards: Indomethacin (non-selective), Celecoxib (COX-2 selective).

Workflow:
  • Preparation: Prepare serial dilutions of the test compound (0.01

    
    M to 100 
    
    
    
    M) in reaction buffer (0.1 M Tris-HCl, pH 8.0). Keep DMSO concentration <1%.
  • Incubation:

    • Add 10

      
      L of enzyme (COX-1 or COX-2) to the reaction wells.
      
    • Add 10

      
      L of Heme.
      
    • Add 10

      
      L of Test Compound.
      
    • Incubate for 10 minutes at 37°C.

  • Initiation: Add 10

    
    L of Arachidonic Acid (100 
    
    
    
    M final) to initiate the reaction. Incubate for exactly 2 minutes .
  • Termination: Stop reaction with 30

    
    L of saturated Stannous Chloride (
    
    
    
    ) solution.
  • Quantification: Transfer supernatant to ELISA plate coated with Mouse Anti-Rabbit IgG and PGF2

    
    -Acetylcholinesterase tracer. Incubate, wash, and develop with Ellman’s Reagent.
    
  • Analysis: Calculate % Inhibition =

    
    .
    
    • Success Metric:

      
      M indicates potent activity.
      

Protocol C: In Vivo Anti-Inflammatory Efficacy (Carrageenan Paw Edema)

This model assesses the compound's ability to inhibit the acute phase of inflammation (histamine/serotonin phase and prostaglandin phase).[1]

Experimental Design:
  • Subject: Wistar Rats (150–200g), n=6 per group.

  • Groups:

    • Vehicle Control (0.5% CMC).

    • Positive Control (Flunixin Meglumine or Indomethacin, 10 mg/kg).

    • Test Group A (Test Compound, 10 mg/kg).

    • Test Group B (Test Compound, 20 mg/kg).

Methodology:
  • Administration: Administer test compounds p.o. (oral gavage) 1 hour prior to induction.[2]

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at

    
     hours post-injection.
    
  • Calculation:

    • Edema Volume (

      
      ).
      
    • % Inhibition =

      
      .
      
Data Interpretation Table:
TimepointMediator DominanceExpected Outcome (If Effective)
0-1 Hour Histamine/SerotoninLow/Moderate Inhibition (<20%)
1-3 Hours BradykininModerate Inhibition
3-5 Hours Prostaglandins (COX) High Inhibition (>50%)

Mechanism of Action Visualization

The following diagram illustrates the intervention point of 2-[(4-Ethoxyphenyl)amino]nicotinic acid within the arachidonic acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Inhibitor 2-[(4-Ethoxyphenyl)amino] nicotinic acid Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 TxA2 Thromboxane A2 (Platelets) PGG2->TxA2

Figure 1: Mechanism of Action. The compound acts as a dual COX-1/COX-2 inhibitor, blocking the conversion of Arachidonic Acid to Prostaglandin precursors.

Safety & Toxicity Considerations

Researchers must monitor for "Fenamate-type" adverse effects during in vivo trials:

  • Gastrointestinal Ulceration: Due to COX-1 inhibition (loss of cytoprotective prostaglandins). Monitor stomach lining of rats post-sacrifice.

  • Nephrotoxicity: Chronic administration may affect renal blood flow.

References

  • Synthesis Methodology: Kaltenbronn, J. S., et al. (1983).[3] "Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids." Arzneimittelforschung, 33(4A), 621-627.[3] Link

  • Catalytic Protocol: Konwar, D., et al. (2017).[4] "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal, 11, 126. Link

  • In Vivo Model: Necas, J., & Bartosikova, L. (2013). "Carrageenan: a review." Veterinarni Medicina, 58(4), 187-205. Link

  • Mechanistic Grounding: Vane, J. R., & Botting, R. M. (1998). "Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs." The American Journal of Medicine, 104(3), 2S-8S. Link

Sources

Application Note: Formulation Strategies for 2-[(4-Ethoxyphenyl)amino]nicotinic Acid in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Ethoxyphenyl)amino]nicotinic acid is a structural analog of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing a core scaffold with flunixin and clonixin.[1] Like its congeners, this compound exhibits poor aqueous solubility (BCS Class II) and pH-dependent dissolution behavior, presenting significant challenges for consistent dosing in animal models.[1]

This guide provides two validated formulation protocols:

  • Oral Suspension: For high-dose toxicity or efficacy studies where systemic exposure is driven by dissolution rate.[1]

  • Meglumine Salt Solution: An advanced "in-situ salt formation" technique to generate a water-soluble injectable formulation, mimicking the commercial success of Flunixin Meglumine.[1]

Physicochemical Profile & Challenges

Understanding the molecule is the first step to successful formulation.

PropertyValue / CharacteristicImplication for Formulation
Molecular Formula C₁₄H₁₄N₂O₃MW ≈ 258.27 g/mol
Acid/Base Character Amphoteric (Weak Acid)The carboxylic acid (pKa ~4.0–4.[1]5) allows salt formation with strong bases.[1]
LogP ~2.5–3.5 (Predicted)Lipophilic; poorly soluble in neutral water.[1]
Solubility High in DMSO, Ethanol; Low in WaterRequires co-solvents or surfactants for simple aqueous prep.[1]
Stability Susceptible to oxidation (amine)Avoid excessive heating; store stock solutions in amber vials.[1]

Decision Matrix: Vehicle Selection

The choice of vehicle dictates the bioavailability and reproducibility of your data. Use the following logic flow to select the appropriate protocol.

VehicleSelection Start Study Goal? Route Route of Administration? Start->Route Oral Oral Gavage (PO) Route->Oral Parenteral Injection (IV, IP, SC) Route->Parenteral DoseHigh High Dose (>50 mg/kg)? Oral->DoseHigh DoseLow Low Dose / PK Study? Parenteral->DoseLow Yes Yes DoseHigh->Yes No No DoseHigh->No IV Bolus IV Bolus DoseLow->IV Bolus IP/SC IP/SC DoseLow->IP/SC Suspension Protocol A: Methylcellulose Suspension Salt Protocol B: Meglumine Salt Solution Cosolvent Protocol C: DMSO/PEG Co-solvent Yes->Suspension No->Salt IV Bolus->Salt IP/SC->Cosolvent

Figure 1: Decision tree for selecting the optimal formulation vehicle based on administration route and dosage requirements.

Protocol A: Oral Suspension (Standard)[1]

Application: Routine PK/PD studies, toxicology, and efficacy screening.[1] Mechanism: Uses a suspending agent (Methylcellulose) to prevent sedimentation and a surfactant (Tween 80) to wet the hydrophobic powder.

Materials
  • API: 2-[(4-Ethoxyphenyl)amino]nicotinic acid (micronized preferred).[1]

  • Vehicle Base: 0.5% (w/v) Methylcellulose (400 cP) in distilled water.[1]

  • Surfactant: Polysorbate 80 (Tween 80).[1]

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Heat 30% of the required water volume to 80°C.

    • Disperse Methylcellulose powder slowly with vigorous stirring.[1]

    • Add the remaining cold water to hydrate the polymer.

    • Stir overnight at 4°C to ensure a clear, homogeneous gel.

  • Drug Incorporation (Levigation):

    • Weigh the required amount of API into a mortar.

    • Add Tween 80 (0.1% to 0.5% of final volume) directly to the powder.

    • Critical Step: Grind the powder and surfactant with a pestle to form a smooth, thick paste. This "wetting" step prevents clumping.[1]

  • Dispersion:

    • Gradually add the 0.5% Methylcellulose vehicle to the mortar while triturating (grinding).

    • Transfer to a volumetric flask/container.

    • Rinse the mortar with vehicle to ensure full dose recovery.

    • Sonication: Sonicate the final suspension for 10–15 minutes to break up micro-aggregates.

  • QC Check:

    • Visually inspect for homogeneity.[1][2]

    • pH should be neutral (6.0–7.5).[1]

Protocol B: Meglumine Salt Solution (Expert Method)

Application: Intravenous (IV) dosing, high-bioavailability oral dosing, or when a true solution is required.[1] Mechanism: The carboxylic acid group on the nicotinic acid ring reacts with N-methyl-D-glucamine (Meglumine) to form a water-soluble salt.[1] This is the industry standard for formulating fenamates (e.g., Flunixin Meglumine).

Materials
  • API: 2-[(4-Ethoxyphenyl)amino]nicotinic acid (MW: 258.27).[1][3]

  • Base: N-Methyl-D-glucamine (Meglumine) (MW: 195.21).[1]

  • Solvent: Sterile Water for Injection or Saline.[1]

Stoichiometry Calculation

To ensure complete solubilization, use a 1:1 molar ratio .

  • Factor: 1 mg of API requires 0.756 mg of Meglumine.

    • (Calculation: 195.21 / 258.27 = 0.7558)[1]

Step-by-Step Procedure
  • Weighing:

    • Weigh 100 mg of API.

    • Weigh 76 mg of Meglumine (slight excess, e.g., 78 mg, is acceptable to ensure full neutralization).[1]

  • Solubilization:

    • Add both powders to a glass vial.

    • Add approximately 80% of the final volume of Sterile Water.

    • Vortex and heat gently (warm water bath, ~40°C).

    • Observation: The cloudy suspension should turn into a clear, slightly yellow solution as the salt forms.

  • Adjustment:

    • Check pH.[1][2][4][5] It will likely be slightly alkaline (pH 8.0–9.0).[1]

    • If pH > 9.0, adjust carefully with dilute HCl to pH 7.5–8.5 (do not go below pH 7 or the free acid may precipitate).

    • Bring to final volume with water/saline.[1]

  • Sterilization:

    • Pass through a 0.22 µm PVDF or PES syringe filter.[1] Do not use Nylon filters as they may bind acidic drugs.[1]

Protocol C: Co-Solvent System (Alternative)

Application: Intraperitoneal (IP) or Subcutaneous (SC) injection when salt formation is not feasible.[1]

Formulation Composition
  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent)[1]

  • 55% Saline (Diluent)[1]

Procedure
  • Dissolve API completely in pure DMSO (Stock A).[1]

  • Add PEG 400 to Stock A and vortex.[1]

  • Slowly add warm Saline (37°C) while vortexing.

    • Warning: Rapid addition of cold saline may cause precipitation ("crashing out").[1]

Experimental Workflow Visualization

FormulationWorkflow cluster_suspension Suspension (PO) cluster_solution Meglumine Salt (IV/IP) API Weigh API Levigate Levigate w/ Tween 80 API->Levigate MixMeg Add Meglumine (1:1 Molar) API->MixMeg AddMC Add 0.5% Methylcellulose Levigate->AddMC Sonicate Sonicate 15 min AddMC->Sonicate Ready Ready for Dosing Sonicate->Ready Heat Heat to 40°C MixMeg->Heat Filter 0.22µm Filter Heat->Filter Filter->Ready

Figure 2: Step-by-step workflow for preparing the two primary formulation types.

Stability and Storage

  • Suspensions: Stable for 7 days at 4°C. Re-suspend (vortex) immediately before dosing.

  • Meglumine Solutions: Prepare fresh if possible. If stored, check for precipitation (crystals) before use.[1] If crystals appear, warm to 37°C to re-dissolve.[1]

  • Light Sensitivity: The aniline moiety can oxidize. Protect all formulations from light using aluminum foil or amber glassware.[1]

References

  • Gad, S. C., et al. (2016).[6] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[2] International Journal of Toxicology. Link[1]

  • Chasrahadi, S., et al. (2017).[7] An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.[1][7] Chemistry Central Journal.[1] (Demonstrates the structural relationship and salt formation of the class). Link

  • European Medicines Agency. (2015).[1] Flunixin Meglumine: Summary of Product Characteristics. (Validation of meglumine salt strategy for this chemical class). Link[1]

  • Neervannan, S. (2006).[1] Preclinical formulations for discovery and toxicology: physicochemical challenges.[1] Expert Opinion on Drug Metabolism & Toxicology.[1] Link

Sources

using 2-[(4-Ethoxyphenyl)amino]nicotinic acid in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid in High-Throughput Screening

Executive Summary

This technical guide details the integration of 2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS: 4394-10-9) into High-Throughput Screening (HTS) workflows. Structurally analogous to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) such as clonixin and niflumic acid, this compound serves as a critical Reference Chemical Probe for validating assays targeting Cyclooxygenase (COX) enzymes, specific metalloproteases, and anion channels.

This document moves beyond basic handling to address the specific physicochemical challenges of screening 2-anilinonicotinic acid derivatives, including solubility management in nanoliter dispensing, autofluorescence mitigation, and Z-factor optimization.

Technical Specifications & Compound Integrity

Before introducing the compound to an automated platform, its physicochemical behavior must be characterized to prevent "false negatives" or instrument clogging.

ParameterSpecificationHTS Implication
IUPAC Name 2-[(4-ethoxyphenyl)amino]pyridine-3-carboxylic acidCore scaffold for SAR expansion.
CAS Number 4394-10-9Unique identifier for procurement.
MW 258.27 g/mol Fragment-like; high ligand efficiency potential.
LogP (Calc) ~2.5 - 3.1Moderate lipophilicity; requires DMSO for stock.
pKa (Acid) ~4.8 (Carboxylic acid)Ionized at physiological pH (7.4); affects binding kinetics.
Solubility Low in water; High in DMSO (>10 mM)Critical: Risk of precipitation upon dilution into aqueous assay buffer.
Expert Insight: The Solubility Trap

Many HTS campaigns fail not because the biology is wrong, but because the chemistry crashes out.

2-[(4-Ethoxyphenyl)amino]nicotinic acid contains a carboxylic acid and a hydrophobic ethoxyphenyl tail. In 100% DMSO (stock), it is stable. However, when dispensed via acoustic droplet ejection (e.g., Echo® 650) into a buffer with pH < 5 or high ionic strength, micro-precipitation can occur, scattering light and invalidating optical readouts.

Recommendation: Maintain a final DMSO concentration of 0.5% - 1.0% in the assay well to ensure solubility without inhibiting the enzyme target.

Core Application: Assay Validation (Z' Factor Optimization)

The primary utility of this compound in HTS is as a Positive Control to define the "100% Inhibition" baseline in inflammatory target screens (e.g., COX-1/COX-2).

Mechanism of Action Context

This molecule functions as a competitive inhibitor, occupying the arachidonic acid binding site. The 2-amino nitrogen forms a hydrogen bond with the active site, while the ethoxyphenyl group occupies the hydrophobic channel.

Workflow Visualization (Graphviz)

HTS_Workflow Stock Compound Stock (10 mM in DMSO) Dilution Intermediate Plate (Log-serial Dilution) Stock->Dilution  Prep   Acoustic Acoustic Dispensing (2.5 - 50 nL) Dilution->Acoustic  Source   Assay_Plate Assay Plate (Enzyme + Substrate) Acoustic->Assay_Plate  Transfer   Incubation Incubation (RT, 30-60 min) Assay_Plate->Incubation Readout Detection (Fluorescence/Absorbance) Incubation->Readout Analysis Data Analysis (IC50 & Z-Factor) Readout->Analysis

Caption: Automated workflow for validating HTS assays using 2-[(4-Ethoxyphenyl)amino]nicotinic acid as a reference standard.

Detailed Protocol: COX Inhibition Screen Validation

This protocol describes setting up a 384-well enzymatic assay to calculate the Z-factor, ensuring the screen is robust enough for a full library campaign.

Materials
  • Probe: 2-[(4-Ethoxyphenyl)amino]nicotinic acid (10 mM DMSO stock).

  • Target: Recombinant Human COX-2.

  • Substrate: Arachidonic Acid + Peroxidase co-substrate (e.g., ADHP/Amplex Red).

  • Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 µM Hematin.

Step-by-Step Methodology

1. Compound Preparation (Source Plate):

  • Create a 10-point dose-response curve of the probe in a 384-well LDV (Low Dead Volume) source plate.

  • Range: Start at 100 µM down to 0.5 nM (1:3 serial dilution).

  • Control Wells:

    • High Control (HPE): 100 µM Probe (Full Inhibition).

    • Low Control (ZPE): DMSO only (0% Inhibition).

2. Acoustic Dispensing:

  • Use an acoustic liquid handler to transfer 20 nL of compound from the Source Plate to the Assay Plate (384-well black, low-binding).

  • Note: This results in a final DMSO concentration of ~0.2% in a 10 µL assay volume.

3. Enzyme Addition:

  • Dispense 5 µL of COX-2 enzyme solution (diluted in buffer) into all wells.

  • Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 10 minutes at Room Temperature (RT). This allows the 2-anilinonicotinic acid scaffold to equilibrate with the active site.

4. Substrate Initiation:

  • Dispense 5 µL of Substrate Mix (Arachidonic Acid + Fluorogenic Probe).

  • Critical: Protect from light immediately, as peroxidase substrates are light-sensitive.

5. Detection:

  • Incubate for 30–60 minutes at RT.

  • Read Fluorescence (Ex/Em: 535/590 nm).

Data Analysis & Interpretation

Calculating the Z-Factor

To certify the assay for screening, use the High and Low controls defined in Step 1.



  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.
    

Acceptance Criteria:

  • Z' > 0.5: Excellent assay. Proceed to screen full library.

  • 0.0 < Z' < 0.5: Marginal. Re-optimize buffer or increase enzyme concentration.

Expected Results (Dose-Response)

When plotting the log(concentration) vs. % Inhibition, 2-[(4-Ethoxyphenyl)amino]nicotinic acid should exhibit a sigmoidal curve.

  • Expected IC50: ~1–50 µM (depending on specific assay conditions and target isoform).

  • Hill Slope: Should be close to -1.0. A slope < -2.0 suggests aggregation or non-specific binding (a common artifact with fenamate-like structures).

Troubleshooting & Interference (The "Watch-Outs")

1. Autofluorescence: The aniline and pyridine rings can fluoresce in the blue region (UV excitation).

  • Risk:[1] If your assay uses a blue readout (e.g., Coumarin), this compound may cause false negatives (signal increase masking inhibition).

  • Solution: Use red-shifted assay readouts (Ex > 500 nm), such as Resorufin or Cy5.

2. Metal Chelation: The carboxylic acid and the pyridine nitrogen can form a pincer-like chelate with divalent cations (Zn²⁺, Mg²⁺).

  • Risk:[1] If the target is a metalloprotease (e.g., Meprin), the compound might inhibit by stripping the catalytic metal rather than binding the active site.

  • Validation: Run a "Metal Rescue" experiment. Add excess ZnCl₂ (10–50 µM). If potency drops significantly, the mechanism is likely chelation (non-specific).

3. PAINS (Pan-Assay Interference Compounds): While not a classic PAINS structure, the 2-aminopyridine core is a "frequent hitter."

  • Validation: Always counter-screen against an unrelated target (e.g., Trypsin or Beta-Lactamase) to ensure the inhibition is specific to the inflammatory/channel target.

Biological Pathway Context

Understanding where this probe acts is vital for interpreting HTS hits.

Pathway_Map Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation Probe 2-[(4-Ethoxyphenyl)amino] nicotinic acid (INHIBITOR) Probe->COX Blocks Active Site Prostaglandins Prostaglandins (Inflammation/Pain) PGG2->Prostaglandins

Caption: Mechanism of Action. The compound competes with Arachidonic Acid for the COX active site, halting prostaglandin synthesis.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 2816666, 2-(4-Ethoxyanilino)nicotinic acid. Retrieved from [Link]

  • Scaffold Synthesis & Activity (COX Inhibition): Hossaini, Z., et al. (2018).[4] Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as Potential COX Inhibitors.[5] ResearchGate. Retrieved from [Link]

  • HTS Methodology for Metalloproteases (Meprin): Madoux, F., et al. (2014).[6] Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β.[6] Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-[(4-Ethoxyphenyl)amino]nicotinic acid CAS: 4394-10-9 Chemical Class: Anilinonicotinic Acid Derivative Support Ticket: #SOL-4394-ADV[1][2]

Introduction: The "Hidden" Hydrophobicity

Welcome to the Technical Support Center. You are likely here because you are experiencing precipitation, column clogging, or inconsistent biological data with 2-[(4-Ethoxyphenyl)amino]nicotinic acid .

While this molecule appears to be a simple amphiphilic acid, it presents a specific challenge common to the N-arylanthranilic and aminonicotinic acid classes: Intramolecular Hydrogen Bonding . The amino hydrogen often locks into a bond with the adjacent carbonyl oxygen or pyridine nitrogen, creating a planar, pseudo-tricyclic structure. This "hides" the polar groups from the solvent, effectively increasing the molecule's lipophilicity and reducing its aqueous solubility significantly below what is predicted by simple LogP calculations.

This guide provides field-proven protocols to overcome these thermodynamic barriers.

Module 1: Physicochemical Profile & Solubility Data

Before attempting dissolution, review the fundamental properties. This molecule behaves as a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.

Key Properties Table[1]
PropertyValue (Approx.)Implication for Experiment
Molecular Weight 258.27 g/mol Moderate size; diffusion is not the limiting factor.[1][2]
pKa (Acidic) ~4.8 (Carboxyl)Requires pH > 6.8 for significant ionization (solubility).[1][2]
pKa (Basic) ~1.75 (Pyridine N)Protonates only at very low pH (< 2), forming a soluble cation but potentially unstable.[1]
LogP (Octanol/Water) ~2.5 – 3.0Lipophilic.[1][2] Prefers organic environments.
Solid State Crystalline PowderHigh lattice energy often resists dissolution without energy input (sonication/heat).[1][2]
Solubility Matrix
Solvent SystemSolubility RatingUsage Recommendation
Water (pH 7) < 0.1 mg/mL (Poor)Do not use as a primary solvent.[1][2]
PBS (pH 7.4) < 0.5 mg/mL (Low)Risk of precipitation over time.[1][2]
DMSO > 25 mg/mL (High)Primary stock solvent.
Ethanol ~ 5-10 mg/mL (Mod)Good for evaporation protocols; avoid for long-term storage.[1][2]
0.1 M NaOH > 10 mg/mL (High)Forms the sodium salt in situ.[1][2] High pH may affect biology.[1]

Module 2: Troubleshooting Dissolution (Step-by-Step)

Issue 1: "The powder floats or clumps in aqueous buffer."

Root Cause: Poor wettability due to the ethoxy-phenyl tail and intramolecular H-bonding.[1] The Fix: Use the "Wetting-First" Protocol .

  • Weigh the required amount of powder into a glass vial (avoid plastic initially to prevent adsorption).[1]

  • Add DMSO to 10% of the final target volume.

    • Example: For 10 mL of 1 mM solution, dissolve powder in 1 mL DMSO first.[1]

  • Vortex vigorously for 30 seconds. Ensure the solution is perfectly clear.

  • Add Surfactant (Optional but Recommended): Add Tween-80 to a final concentration of 0.1% if the downstream assay permits. This prevents micro-crystallization.[1]

  • Slow Addition: Add the aqueous buffer (e.g., PBS) dropwise to the DMSO concentrate while vortexing.

    • Critical Check: Hold the vial up to a light source. If you see the "Tyndall Effect" (scattering of light/haze), micro-precipitation has occurred. Sonicate at 40°C for 10 mins.

Issue 2: "The compound precipitated in the HPLC autosampler."

Root Cause: Thermal shock (cooling) or pH mismatch between the sample solvent and mobile phase. The Fix: Mobile Phase Matching.

  • Standard Protocol: Do not inject a pure DMSO sample into a high-aqueous mobile phase (e.g., 95% Water).[1] The rapid mixing causes immediate precipitation at the injection needle.

  • Solution: Dilute your sample 1:1 with Acetonitrile:Water (50:50) containing 0.1% Formic Acid before injection. This acts as a solubility bridge.

Module 3: Advanced Formulation (Salt Selection)

For in vivo studies or high-concentration assays (>10 mg/mL), simple pH adjustment with NaOH is often insufficient because the sodium salt can "salt out" due to the common ion effect in saline buffers.[1]

Recommendation: Use an Organic Counter-ion.[1] Why? Organic amines like Meglumine or Tromethamine (Tris) provide a bulky, lipophilic counter-ion that disrupts the crystal lattice more effectively than sodium and improves compatibility with lipid membranes.

Protocol: In Situ Meglumine Salt Formation
  • Calculate the molar amount of 2-[(4-Ethoxyphenyl)amino]nicotinic acid.[1]

  • Prepare a 1.05 molar equivalent solution of N-Methyl-D-glucamine (Meglumine) in water.

  • Add the drug powder to the Meglumine solution.

  • Sonicate at 45°C. The solution should clear rapidly.

  • Adjust final pH to 8.0 - 8.5.[1]

Decision Logic: Formulation Strategy

SolubilityStrategy Start Start: Define Target Conc. CheckConc Concentration < 100 µM? Start->CheckConc LowConc Use DMSO Stock (1000x) Dilute into Buffer CheckConc->LowConc Yes HighConc Concentration > 1 mM? CheckConc->HighConc No pHCheck Can pH be > 8.0? HighConc->pHCheck Yes CoSolvent Use Co-solvent System: 10% DMSO + 20% PEG400 + 70% Water HighConc->CoSolvent No (Must be neutral) SaltForm Form In-Situ Salt (Meglumine or Tris) pHCheck->SaltForm Yes pHCheck->CoSolvent No

Caption: Decision tree for selecting the optimal dissolution strategy based on concentration and pH tolerance.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Only for evaporation steps. Ethanol is volatile and can evaporate during long assays, changing the drug concentration. Furthermore, the solubility in ethanol (~5-10 mg/mL) is significantly lower than in DMSO.[1]

Q: My solution turned yellow after 24 hours. Is it degraded? A: Likely yes.[1] Aminonicotinic acids are susceptible to oxidation at the secondary amine bridge, especially in solution and under light.

  • Action: Always store stock solutions at -20°C, protected from light (amber vials). Use fresh working solutions.

Q: I see a "ghost peak" in my HPLC chromatogram. A: This is often the "system peak" caused by the refractive index difference of DMSO if you are injecting high volumes.

  • Test: Inject a blank (pure DMSO) to confirm. If the peak overlaps with your compound, switch the solvent to 50% Methanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4394-10-9, 2-[(4-Ethoxyphenyl)amino]nicotinic acid. Retrieved from [Link][1]

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of weak acid salt selection).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for solubility of N-arylanthranilic acid analogs).

Sources

overcoming 2-[(4-Ethoxyphenyl)amino]nicotinic acid experimental variability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Topic: Overcoming Experimental Variability in Synthesis, Solubilization, and Biological Assays. Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.

Introduction: The "Fenamate" Paradox

Welcome to the technical support hub for 2-[(4-Ethoxyphenyl)amino]nicotinic acid . As a Senior Application Scientist, I frequently encounter user reports describing this compound as "temperamental." One day the synthesis yields pristine crystals; the next, a tarry oil. In bioassays, IC50 values often drift by an order of magnitude between runs.

This variability is rarely due to "bad luck." It is a consequence of the molecule’s specific physicochemical properties:

  • Pseudo-Zwitterionic Character: The interaction between the carboxylic acid (pKa ~4.0) and the secondary amine creates strong intramolecular hydrogen bonding, affecting solubility and crystal packing.

  • Lipophilicity (LogP > 4): The ethoxy tail renders the molecule highly hydrophobic, leading to "hidden" aggregation in aqueous media.

  • Oxidative Sensitivity: The electron-rich p-phenetidine moiety is susceptible to oxidation if not handled strictly.

This guide provides self-validating protocols to stabilize your experiments.

Module 1: Synthesis & Purification Troubleshooting

Context: The standard synthesis involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with p-phenetidine (4-ethoxyaniline). Users often report low yields or difficulty crystallizing the product.

FAQ: Why is my reaction turning into a black tar?

Answer: This is usually due to oxidative polymerization of the p-phenetidine starting material or the product itself under high-temperature reflux, particularly if the reaction is run in air.

The Fix:

  • Degas Solvents: Sparge reaction solvents with Nitrogen/Argon for 15 minutes prior to heating.

  • Stoichiometry: Use a slight excess of the amine (1.1 eq), but do not go higher. Excess unreacted amine oxidizes rapidly.

  • Catalysis: If using Ullmann-type conditions (Cu powder/CuI), ensure the catalyst is removed before acidification to prevent metal-mediated oxidation during workup.

Protocol: The "Self-Cleaning" Acid-Base Workup

Do not rely on column chromatography as your first step. This molecule’s acidity allows for a chemical purification that removes neutral impurities (unreacted aniline) and tars.

Step-by-Step Workflow:

  • Basification: After the reaction, adjust the mixture to pH > 10 using 1M NaOH. The product forms the sodium salt (soluble in water).

  • Filtration: Filter the alkaline solution through Celite. Why? This removes insoluble tars and metal catalysts.

  • Organic Wash: Extract the aqueous alkaline layer with Ethyl Acetate (EtOAc). Why? The product stays in the water (as a salt). Unreacted p-phenetidine (neutral) moves to the EtOAc. Discard the organic layer.

  • Controlled Precipitation: Slowly add 1M HCl to the aqueous layer while stirring.

    • Critical Point: The product will precipitate as the pH crosses its pKa (~4.0). Continue to pH 2-3 to ensure full protonation.

  • Recrystallization: If the solid is off-white, recrystallize from Ethanol/Water (9:1).

purification_workflow start Crude Reaction Mixture base Add 1M NaOH (pH > 10) start->base filter Filter (Remove Tars/Metals) base->filter wash Wash with EtOAc filter->wash separation Phase Separation wash->separation org_waste Organic Layer (Contains unreacted amine) separation->org_waste Discard aq_layer Aqueous Layer (Contains Product as Na+ salt) separation->aq_layer Keep acid Add 1M HCl to pH 3 aq_layer->acid precip Precipitate Product acid->precip

Caption: Logic flow for the acid-base purification strategy, ensuring removal of neutral amine impurities.

Module 2: Solubilization & Storage

Context: "Brick dust" precipitation in cell culture media is the #1 cause of failed biological replicates.

FAQ: Why does the compound precipitate when I add it to the media, even if the DMSO stock is clear?

Answer: This is a "pH Shock" phenomenon.

  • Mechanism: In DMSO, the compound is solvated. When added to media (pH 7.4), the compound encounters an aqueous environment. Because the pKa is ~4-5, a significant portion exists as the neutral, hydrophobic species, which has extremely low solubility (LogP > 4).

  • The Trap: If you freeze-thaw your DMSO stock repeatedly, it absorbs atmospheric water, causing micro-precipitation inside the stock tube that you can't see.

Solubility Data & Recommendations
ParameterValue / StatusImplication
pKa (COOH) ~4.0 - 5.0Ionized at physiological pH (7.4), but lipophilicity fights solubility.
LogP ~4.5 (Predicted)Highly Lipophilic. Prone to non-specific binding to plastics.
DMSO Solubility High (>50 mM)Good for stock solutions.
PBS Solubility Low (<10 µM)Risk Zone. Requires carrier proteins or surfactants.

Handling Protocol:

  • Stock Prep: Dissolve in 100% anhydrous DMSO to 10 mM. Aliquot into single-use vials. Store at -20°C.

  • Assay Dilution: Do not dilute directly from 10 mM → Media.

    • Intermediate Step: Dilute 10 mM stock 1:10 into PBS + 0.1% BSA (Bovine Serum Albumin). The albumin acts as a carrier, preventing the "brick dust" crash.

    • Final Step: Add the intermediate solution to your cells.

Module 3: Biological Assay Optimization

Context: Users often observe "bell-shaped" dose-response curves or varying efficacy in ion channel (TRP/VRAC) or inflammasome (NLRP3) assays.

FAQ: My IC50 shifts 10-fold when I change serum concentration. Why?

Answer: Fenamates are notorious albumin binders (>90% bound in plasma).

  • The Variable: If Experiment A uses 1% FBS and Experiment B uses 10% FBS, the free fraction of the drug changes drastically.

  • The Fix: Standardize serum concentrations. For potency determination, consider running the assay in serum-free media (if cells tolerate) or correcting for protein binding.

Troubleshooting "False Positives" (Aggregation)

Hydrophobic planar molecules like 2-[(4-Ethoxyphenyl)amino]nicotinic acid can form colloidal aggregates that sequester enzymes, leading to false inhibition.

Validation Experiment: Run your assay +/- 0.01% Triton X-100 (or Tween-80).

  • Scenario A: Inhibition remains constant. -> True Interaction.

  • Scenario B: Inhibition disappears with detergent. -> Artifact (Aggregation).

assay_logic problem Inconsistent IC50 Data check_serum Check Serum % problem->check_serum check_agg Check Aggregation problem->check_agg serum_decision Is Serum % Constant? check_serum->serum_decision detergent_test Add 0.01% Triton X-100 check_agg->detergent_test serum_fix Standardize FBS (Calculate Free Fraction) serum_decision->serum_fix No result_true Activity Persists: True Inhibitor detergent_test->result_true result_false Activity Lost: Aggregation Artifact detergent_test->result_false

Caption: Decision tree for distinguishing between true biological activity and experimental artifacts.

References

  • Synthesis & Properties of 2-Aminonicotinic Acids

    • Title: Synthesis of 2-aminonicotinic acid derivatives.[1]

    • Source: ResearchG
    • URL:[Link]

  • Fenamate Biological Mechanisms (NLRP3/Ion Channels)

    • Title: Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models.[2]

    • Source: Nature Communic
    • URL:[Link]

  • pKa and Solubility of Nicotinic Acid Derivatives

    • Title: pKa Data Compiled by R. Williams (Anilines and Carboxylic Acids).[3]

    • Source: Organic Chemistry D
    • URL:[Link]

  • Membrane Interactions of Fenamates

    • Title: Conformational State of Fenamates at the Membrane Interface: A MAS NOESY Study.
    • Source: ResearchG
    • URL:[Link]

Sources

optimizing 2-[(4-Ethoxyphenyl)amino]nicotinic acid dosage for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 2-[(4-Ethoxyphenyl)amino]nicotinic acid Dosage for In Vitro Assays CAS: 4394-10-9 | Class: N-Aryl Nicotinic Acid Derivative / Fenamate Analog

Technical Support Center: Optimization & Troubleshooting

Welcome to the technical guide for 2-[(4-Ethoxyphenyl)amino]nicotinic acid . This compound belongs to the N-arylnicotinic acid class, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like clonixin and niflumic acid. It is primarily utilized as a chemical probe to investigate cyclooxygenase (COX) inhibition, chloride channel modulation, and recently, metabolic enzyme activity (e.g.,


-glucosidase).

Due to its lipophilic nature and acid-base dissociation properties, users frequently encounter issues with solubility, protein binding, and pH-dependent permeability. This guide addresses these technical hurdles.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding the DMSO stock to the cell culture media. How do I prevent this?

Diagnosis: "Crashing out." This molecule is a lipophilic weak acid. Adding a high-concentration DMSO stock (e.g., 100 mM) directly to a cold or serum-rich aqueous buffer causes rapid local precipitation before dispersion occurs.

Solution:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step for high concentrations (>50 µM). Create a 10x or 100x intermediate working solution in PBS or media without serum first, then add serum.

  • Warm Your Media: Ensure the culture media is pre-warmed to 37°C. Cold media reduces solubility.

  • Sonicate: Mild sonication of the intermediate dilution can ensure micro-precipitates are dissolved.

  • Serum Timing: Serum albumin (BSA/FBS) binds lipophilic acids. While this mimics in vivo transport, it can mask precipitation issues. Add the compound to serum-free media first to verify solubility, then add FBS if your assay allows.

Q2: I am observing high variability in IC50 values between experiments. What is the cause?

Diagnosis: pH-Dependent Ionization. The pyridine nitrogen and the carboxylic acid group create a zwitterionic character. Small changes in media pH (e.g., old media vs. fresh media) significantly alter the ratio of the neutral (permeable) species to the ionized (impermeable) species.

Solution:

  • Buffer Control: Use HEPES-buffered media (10-25 mM) instead of relying solely on bicarbonate/CO2 buffering, especially for long incubations.

  • Standardize pH: Ensure all assay buffers are strictly titrated to pH 7.4. A drop to pH 7.0 can significantly decrease the anionic fraction and alter potency.

Q3: The cells are dying at concentrations required for enzyme inhibition. Is this specific toxicity?

Diagnosis: Off-target mitochondrial uncoupling. N-phenylnicotinic acid derivatives can act as protonophores, uncoupling oxidative phosphorylation in mitochondria at high concentrations (>100 µM), leading to ATP depletion and necrosis.

Solution:

  • Run a Multiplexed Cytotoxicity Assay: Do not rely on visual inspection. Run an LDH release assay (membrane integrity) alongside your efficacy readout.

  • Dose Ceiling: If your specific target IC50 is >50 µM, this probe may not be selective enough for your assay. The "Therapeutic Window" in vitro is typically 1 µM – 50 µM.

Part 2: Experimental Protocols

Protocol A: Preparation of Stable Stock & Working Solutions

Objective: Create a precipitation-free dosing regimen.

ParameterSpecificationNotes
Solvent DMSO (Anhydrous)Avoid Ethanol (evaporation alters concentration).
Max Stock Conc. 50 mMHigher concentrations (100 mM) risk precipitation upon freeze-thaw.
Storage -20°C (Aliquot)Avoid repeated freeze-thaw cycles. Protect from light.
Working Range 0.1 µM – 100 µMTypical active range for COX/Enzyme assays.

Step-by-Step Dilution Workflow:

  • Weighing: Weigh 2.58 mg of powder (MW: 258.27 g/mol ).

  • Primary Stock: Dissolve in 200 µL DMSO to yield 50 mM . Vortex until clear.

  • Intermediate Stock (100x):

    • To test at 10 µM final: Dilute 2 µL of Primary Stock into 998 µL of Serum-Free Media (or PBS).

    • Result: 100 µM solution in 0.2% DMSO.

    • Check: Inspect for turbidity.[1] If clear, proceed.

  • Final Dosing: Add 100 µL of Intermediate Stock to 900 µL of cell culture (containing cells).

    • Final Conc: 10 µM compound, 0.02% DMSO.

Protocol B: In Vitro COX-2 Inhibition Assay (Macrophage Model)

Objective: Assess anti-inflammatory efficacy via NO/PGE2 reduction.

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with fresh media containing 2-[(4-Ethoxyphenyl)amino]nicotinic acid (0, 1, 10, 30, 50, 100 µM). Incubate for 1 hour .

    • Control: Vehicle (DMSO 0.1%).

    • Positive Control: Indomethacin (10 µM).

  • Stimulation: Add LPS (Lipopolysaccharide) to final 1 µg/mL. Incubate 18–24h.

  • Readout:

    • NO: Griess Reagent assay on supernatant (540 nm).

    • PGE2: ELISA on supernatant.

    • Viability: Add MTT reagent to remaining cells to normalize data against cell death.

Part 3: Visualization

Figure 1: Solubility & Dosing Logic Flow

This diagram illustrates the critical "Intermediate Dilution" step required to prevent compound precipitation in aqueous assays.

DosingWorkflow Powder Solid Compound (MW 258.27) DMSO_Stock Primary Stock (50 mM in DMSO) Powder->DMSO_Stock Dissolve Inter_Dilution Intermediate Dilution (100x Conc in PBS/Media) *Critical Checkpoint* DMSO_Stock->Inter_Dilution 1:500 Dilution (Vortex/Sonicate) Final_Well Assay Well (1x Conc, <0.1% DMSO) DMSO_Stock->Final_Well Direct Add (AVOID) Precipitation Precipitation Risk (Turbidity) DMSO_Stock->Precipitation If added directly to cold media Inter_Dilution->Final_Well 1:100 Dilution

Caption: Workflow for diluting lipophilic fenamate derivatives. The intermediate step (Blue) allows visual confirmation of solubility before final dosing.

Figure 2: Putative Mechanism of Action (Anti-Inflammatory)

Based on structural homology to N-arylnicotinic acids (Clonixin/Niflumic acid).

Mechanism Compound 2-[(4-Ethoxyphenyl)amino] nicotinic acid Membrane Cell Membrane (pH dependent entry) Compound->Membrane Permeation COX2 COX-2 Enzyme (Inducible) Compound->COX2 Blocks Active Site Membrane->COX2 Inhibition (IC50 ~1-50µM) PGE2 Prostaglandin E2 (Inflammation/Pain) Arachidonic Arachidonic Acid Arachidonic->PGE2 Cyclooxygenase Activity NO Nitric Oxide

Caption: Proposed mechanism of action. The compound inhibits COX-2 enzymatic conversion of Arachidonic Acid to Prostaglandins.

References

  • PubChem. (2024).[2] 2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS 4394-10-9) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mahmoud, Z., et al. (2024).[1] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry. Retrieved from [Link]

  • Tassone, G., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors. ACS Omega. Retrieved from [Link]

Sources

Technical Support Center: 2-[(4-Ethoxyphenyl)amino]nicotinic acid (EANA)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the pharmacological profile and specificity challenges of 2-[(4-Ethoxyphenyl)amino]nicotinic acid (also known as a derivative of the fenamate/anilinonicotinic acid class).

This compound shares a privileged scaffold with well-known NSAIDs (like Clonixin) and chloride channel blockers (like Niflumic acid).[1] Consequently, its "off-target" effects are often predictable liabilities of its chemical class.[1]

Subject: Minimizing Scaffold-Mediated Off-Target Effects & Optimizing Probe Specificity Ticket ID: CHEM-PROBE-4394 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Technical Advisory: The "Privileged Scaffold" Liability

User Warning: You are working with a 2-anilinonicotinic acid derivative.[1] In chemical biology, this scaffold is considered "privileged" yet "promiscuous."[1] While likely potent against your primary target (typically Cyclooxygenase (COX) enzymes or Chloride Channels ), it possesses inherent structural liabilities that cause specific off-target phenotypes.[1]

To minimize experimental noise, you must account for the Three Pillars of Fenamate Promiscuity :

Liability DomainMechanism of InterferenceExperimental Consequence
COX-1/COX-2 Inhibition Structural mimicry of Arachidonic Acid (competitive inhibition).[1]Unintended suppression of prostaglandin (

) synthesis, altering cell proliferation and inflammation baselines.[1]
Ion Channel Modulation Pore occlusion or allosteric modulation of

(CaCC/CFTR) and

channels.[1]
Unexpected changes in membrane potential (

) or calcium signaling, independent of enzymatic targets.[1]
Mitochondrial Uncoupling Protonophore activity (weak acid lipophilicity).[1]Reduction in ATP synthesis and generation of ROS, mimicking metabolic toxicity.[1]

Troubleshooting Guide & FAQs

Category A: Inconsistent Cellular Data

Q: My


 shifts dramatically between serum-free and serum-containing media. Is the compound degrading? 
A:  It is likely not degradation, but Protein Binding .[1]
  • Root Cause: The 4-ethoxyphenyl group increases lipophilicity, while the nicotinic acid moiety promotes high-affinity binding to Albumin (BSA/FBS) .[1] This reduces the free fraction of the drug available to hit intracellular targets.[1]

  • Solution:

    • Perform a Serum-Shift Assay : Determine

      
       in 0% vs. 10% FBS.[1]
      
    • If the shift is >10-fold, switch to low-protein media (e.g., Opti-MEM) for acute treatments (1–4 hours).[1]

    • Correction Factor: Calculate free drug concentration using equilibrium dialysis data if available; otherwise, assume >95% protein binding in 10% FBS.

Q: I see a loss of cell viability at high concentrations (


). Is this specific target toxicity? 
A:  Likely Mitochondrial Uncoupling  (Off-Target).[1]
  • Root Cause: Lipophilic weak acids can shuttle protons across the inner mitochondrial membrane, collapsing the proton motive force (

    
    ).[1]
    
  • Diagnostic Test: Measure Oxygen Consumption Rate (OCR). If you see a spike in basal respiration followed by a crash (uncoupling profile) before cell death, this is an off-target effect.[1]

  • Mitigation: Do not exceed

    
    . If high doses are required, this indicates poor target potency or poor cell entry.[1]
    
Category B: Mechanism Validation

Q: I am using EANA to block a Chloride Channel. How do I know I'm not just inhibiting COX enzymes? A: You must perform a "Product Rescue" Control .

  • Logic: If the observed effect is due to COX inhibition (and subsequent drop in prostaglandins), adding exogenous prostaglandins should reverse the effect.[1]

  • Protocol: Co-treat cells with EANA + Prostaglandin E2 (

    
    , 1-10 nM) .
    
    • Result A: Effect persists

      
       Likely Channel mechanism (On-Target).[1]
      
    • Result B: Effect disappears

      
       Effect was mediated by COX inhibition (Off-Target).[1]
      

Q: Intracellular pH (


) seems to affect potency.[1] Why? 
A:  This is an Ion Trapping  effect.[1]
  • Mechanism: The carboxylic acid (

    
    ) exists in equilibrium between neutral (membrane-permeable) and anionic (impermeable) forms.[1]
    
  • Impact: In acidic intracellular compartments (or acidified media), the neutral fraction increases, enhancing membrane permeability but potentially altering binding kinetics.[1]

  • Standardization: Strictly buffer your media to pH 7.4 using HEPES to prevent pH-drift induced potency shifts.[1]

Experimental Protocol: Deconvoluting Off-Target Effects

Objective: To distinguish between Ion Channel Blockade and Enzymatic Inhibition (COX) when using 2-[(4-Ethoxyphenyl)amino]nicotinic acid.

Phase 1: The "Rescue & Block" Matrix

Run this validation before publishing any phenotypic data.[1]

Materials:

  • Probe: 2-[(4-Ethoxyphenyl)amino]nicotinic acid (EANA)[1]

  • Control A (COX-Selective): Indomethacin (10

    
    M)[1]
    
  • Control B (Channel-Selective): NPPB or T16Ainh-A01 (Structurally distinct Cl- blockers)[1]

  • Rescue Agent:

    
      (Exogenous Prostaglandin)[1]
    

Workflow:

  • Baseline: Establish the phenotype with EANA alone (e.g., inhibition of migration, calcium flux).[1]

  • Arm 1 (COX Exclusion): Treat cells with Indomethacin .[1]

    • If Indomethacin mimics EANA: Your phenotype is likely COX-driven.[1]

    • If Indomethacin has no effect: Your phenotype is likely COX-independent.[1]

  • Arm 2 (Rescue): Treat with EANA +

    
     .
    
    • If phenotype reverses: Confirms COX off-target liability.

  • Arm 3 (Structural Orthogonality): Treat with Control B (distinct scaffold).

    • If Control B mimics EANA: Strong evidence for Channel target.[1]

Phase 2: Data Interpretation Table
Treatment ConditionPhenotype Observed?Interpretation
EANA Only YES Baseline Effect.
Indomethacin (COX Inhibitor) NO Target is likely NOT COX.[1]
Indomethacin YES WARNING: Effect is likely COX-mediated.[1]
EANA +

(Rescue)
NO (Reversed) Confirmed Off-Target (COX dependent).[1]
EANA +

(Rescue)
YES (Persists) VALIDATED: Effect is COX-independent (likely Channel).[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the "Scaffold Promiscuity" of the anilinonicotinic acid core. Use this logic map to trace your observed phenotype back to the correct molecular target.[1]

EANA_Mechanism_Deconvolution cluster_Controls Validation Controls Compound 2-[(4-Ethoxyphenyl) amino]nicotinic acid COX Target A: COX Enzymes (Inflammation Pathway) Compound->COX  Inhibition   Channel Target B: Cl- Channels (CaCC / CFTR) Compound->Channel  Blockade   Mito Off-Target: Mitochondria (Uncoupling) Compound->Mito  Protonophore   PGE2_Drop Reduced PGE2 Synthesis COX->PGE2_Drop Vm_Change Altered Membrane Potential (Vm) Channel->Vm_Change ATP_Drop ATP Depletion / ROS Spike Mito->ATP_Drop Pheno_Inflam Phenotype: Reduced Proliferation/ Migration PGE2_Drop->Pheno_Inflam Pheno_Physio Phenotype: Altered Secretion/ Excitability Vm_Change->Pheno_Physio Pheno_Tox Phenotype: Cytotoxicity ATP_Drop->Pheno_Tox PGE2_Add Add Exogenous PGE2 PGE2_Add->Pheno_Inflam  Reverses Effect?   (If YES: Off-Target) Indo Use Indomethacin Indo->Pheno_Inflam  Mimics Effect?  

Figure 1: Deconvolution Logic Map. This flowchart guides researchers in distinguishing between COX-mediated inflammatory effects (Red path), Ion Channel physiological effects (Green path), and Mitochondrial toxicity (Yellow path).[1]

References & Authoritative Grounding

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (Establishes the concept of "privileged scaffolds" and the promiscuity of the anilinonicotinic acid core).

  • Li, H., et al. (2011).[1] "Fenamate NSAIDs inhibit the Ca2+-activated Cl- channel TMEM16A."[1] Biochimica et Biophysica Acta (BBA).[1] (Validates the dual activity of this scaffold against COX and Chloride channels).

  • Flower, R. J. (1974).[1] "Drugs which inhibit prostaglandin biosynthesis."[1] Pharmacological Reviews. (Foundational text on the mechanism of action for fenamate/nicotinic acid derivatives).

  • Szabo, I., & Zoratti, M. (1991).[1] "The giant channel of the inner mitochondrial membrane is inhibited by cyclosporin A." Journal of Biological Chemistry.[1] (Discusses the mitochondrial uncoupling effects of lipophilic weak acid drugs).

Sources

Technical Support Center: Optimizing Cell Viability Assays with 2-[(4-Ethoxyphenyl)amino]nicotinic acid

[1]

CAS No: 4394-10-9 | Molecular Formula: C₁₄H₁₄N₂O₃ | MW: 258.27 g/mol Classification: Aminonicotinic Acid Derivative / N-Arylanthranilic Acid Analog[1][2]

Executive Summary & Diagnostic Flowchart

Current Status: Users frequently report inconsistent IC50 values, "jagged" dose-response curves, or unexpected toxicity at high concentrations when using 2-[(4-Ethoxyphenyl)amino]nicotinic acid .[1]

Root Cause Analysis: This compound presents a "perfect storm" of physicochemical challenges for cell-based assays:

  • High Lipophilicity (LogP ~3.38): Causes rapid precipitation in aqueous media (culture medium).[1]

  • Acidity (pKa ~4.65): The nicotinic acid moiety can acidify unbuffered media, killing cells via pH shock rather than specific pharmacology.[1]

  • Assay Interference: The electron-rich arylamine structure can chemically reduce tetrazolium salts (MTT/MTS), leading to false "viability" signals.[1]

Troubleshooting Decision Tree

Use this logic flow to identify your specific issue before proceeding to the protocols.

TroubleshootingFlowStartStart: What is the primary issue?Issue1Visible crystals orturbidity in wellsStart->Issue1Issue2Unexpected high toxicityat high concentrationsStart->Issue2Issue3Viability signal increaseswith drug concentrationStart->Issue3Action1Solubility Artifact:Compound is 'crashing out'.See Section 2.Issue1->Action1Action2pH Shock:Acidic moiety overwhelming buffer.See Section 3.Issue2->Action2Action3Chemical Interference:False reduction of MTT.See Section 4.Issue3->Action3

Figure 1: Diagnostic logic for identifying the source of assay failure.

Issue: Solubility & Precipitation ("The Crash Out")

The Science: With a LogP of ~3.38, 2-[(4-Ethoxyphenyl)amino]nicotinic acid is highly hydrophobic.[1] Standard protocols often involve adding a high-concentration DMSO stock (e.g., 100 mM) directly to cell media.[1] This creates a local zone of supersaturation, causing the compound to precipitate into micro-crystals immediately.[1] These crystals settle on cells, causing physical stress (false toxicity) or becoming unavailable for uptake (false potency).[1]

The Solution: The "Intermediate Dilution" Protocol Do not pipette high-concentration stocks directly into wells containing cells.

Step-by-Step Protocol
  • Prepare Master Stock: Dissolve powder in 100% DMSO to 50 mM . Vortex until clear.

  • Create "200x" Intermediate Plate:

    • Perform your serial dilutions in a 100% DMSO vehicle in a separate V-bottom plate.[1]

    • Why? This keeps the compound soluble during the dilution steps.[1]

  • The "Pre-Dilution" Step (Critical):

    • Transfer 1 µL of the 200x DMSO stock into 199 µL of pre-warmed (37°C) culture medium in a separate "mixing plate."

    • Mix vigorously immediately.[1]

    • Result: This creates a 1x working concentration with exactly 0.5% DMSO.[1]

  • Final Transfer:

    • Transfer the medium from the mixing plate to your cell culture plate.[1]

    • Microscopy Check: Before incubation, view the highest concentration well under 20x magnification. If you see dark specks or needles, the compound has precipitated.[1] You must lower the maximum concentration.

Issue: pH-Induced Cytotoxicity[1]

The Science: The "nicotinic acid" portion of the molecule acts as a proton donor (pKa ~4.65).[1] In standard DMEM/RPMI (buffered by bicarbonate), adding this compound at concentrations >50 µM can shift the pH downward (yellowing of phenol red).[1] Cells die from acidosis, not the drug's mechanism.[1]

The Solution: Buffer Reinforcement

ParameterStandard ConditionOptimized Condition
Buffer System Sodium Bicarbonate (CO₂ dependent)HEPES (25 mM) + Bicarbonate
Media Color Turns yellow at high drug conc.[1]Remains red/pink
Control DMSO VehicleAcidified Vehicle Control (match pH)

Protocol Adjustment:

  • Supplement your assay medium with 25 mM HEPES (pH 7.4).[1]

  • If testing >100 µM, measure the pH of the media containing the highest drug concentration.[1] If pH < 7.2, manually adjust the stock solution pH using 1N NaOH before adding to cells.[1]

Issue: Assay Interference (False Positives)

The Science: The secondary amine bridging the ethoxyphenyl and nicotinic acid rings is electron-rich.[1] In tetrazolium-based assays (MTT, MTS, XTT), this chemical moiety can non-enzymatically reduce the tetrazolium salt to colored formazan.[1] This results in a "U-shaped" curve where dead cells appear viable at high drug concentrations.[1]

The Solution: Orthogonal Assays

Recommended Assay Switch: Move away from redox-dependent assays to ATP-based or membrane-integrity assays.[1]

Assay TypeCompatibilityReason
MTT / MTS 🔴 High Risk Chemical reduction of reagent by drug.[1]
Resazurin (AlamarBlue) 🟡 Medium Risk Less sensitive to reduction, but fluorescence quenching possible.[1]
ATP (CellTiter-Glo) 🟢 Best Choice Measures ATP (lysis based); no redox interference.[1]
LDH Release 🟢 Good Alternative Measures enzyme leakage; unaffected by intracellular redox.[1]
Interference Workflow Diagram

InterferencePathwayDrug2-[(4-Ethoxyphenyl)amino]nicotinic acidMTTMTT Reagent(Yellow)Drug->MTT Direct InteractionFormazanFormazan(Purple Signal)Drug->Formazan Chemical Artifact!CellsLive Cells(Mitochondria)Cells->Formazan Biological Reduction

Figure 2: Pathway of false-positive signal generation in MTT assays.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Not recommended. While the compound is soluble in ethanol, ethanol is more volatile and cytotoxic to cells at lower percentages than DMSO.[1] Stick to DMSO (final concentration < 0.5%).[1]

Q: My dose-response curve plateaus at 50% inhibition. Why? A: This is a classic sign of solubility limiting the effective dose.[1] If the compound precipitates at 50 µM, adding 100 µM or 200 µM adds more solid drug, but the dissolved concentration remains clamped at the solubility limit (~50 µM). You cannot determine an IC50 above the solubility limit.[1]

Q: How do I store the stock solution? A: The amino group is susceptible to oxidation.[1] Store 50 mM DMSO stocks at -20°C or -80°C, protected from light, and under argon/nitrogen gas if possible. Discard if the solution turns dark brown.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20365, 2-((4-Ethoxyphenyl)amino)nicotinic acid.[1] PubChem. Available at: [Link][1]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-[(4-ethoxyphenyl)amino]nicotinic acid.[1] EPA.gov.[1] Available at: [Link][1]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets.[1] Acta Histochemica. (Discusses lipophilic drug interference). Available at: [Link]

  • Riss, T. L., et al. (2016). Assay Guidance Manual: Cell Viability Assays.[1] Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Available at: [Link]

troubleshooting inconsistent results with 2-[(4-Ethoxyphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 4394-10-9 | Formula: C₁₄H₁₄N₂O₃ | MW: 258.27 g/mol [1]

Welcome to the Technical Support Hub

Status: Senior Application Scientist Verified Last Updated: February 2026

You are likely visiting this page because your experimental data with 2-[(4-Ethoxyphenyl)amino]nicotinic acid (hereafter referred to as 2-ENA ) is showing high variability. Whether you are observing shifting IC₅₀ values, poor replicate reproducibility, or unexpected background signal, this guide addresses the root causes.

2-ENA is not a simple reagent; it is a zwitterionic pharmacophore sharing structural homology with fenamate NSAIDs and specific kinase inhibitors. Its behavior is governed by a delicate balance between its acidic carboxyl group, basic pyridine nitrogen, and the lipophilic ethoxyphenyl tail.

Part 1: The "Invisible" Variable – Solubility & pH Dynamics

The Issue: "My compound precipitates in the assay buffer," or "Potency drops significantly after serial dilution."

The Science: 2-ENA is amphoteric. It contains a carboxylic acid (pKa ~4.8) and a pyridine nitrogen (pKa ~3-4).

  • In DMSO: It exists as a neutral, soluble species.

  • In Aqueous Buffer (pH 7.4): The carboxylate is deprotonated (negative), but the lipophilic ethoxyphenyl tail drives aggregation.

  • The Trap: If you dilute directly from 100% DMSO into a neutral buffer, the local shock often causes microprecipitation —invisible to the naked eye but devastating to assay concentration.

Troubleshooting Workflow: The "Crash-Out" Check

SolubilityCheck Start Symptom: Inconsistent IC50 Check1 Check Stock Concentration (>10mM in DMSO?) Start->Check1 Dilution How are you diluting? Check1->Dilution Direct Direct to Buffer (1:1000 step) Dilution->Direct Single Step Serial Intermediate Step (DMSO Serial Dilution) Dilution->Serial Stepwise Precip High Risk of Microprecipitation (Compound Crash) Direct->Precip Soluble Stable Dispersion Serial->Soluble Precip->Soluble Fix: Use Intermediate Plate

Figure 1: Decision tree for identifying solubility-induced variability. Direct dilution from high-concentration stocks into aqueous media is the leading cause of data noise.

Corrective Protocol: The "Intermediate Plate" Method

Do not pipette 1 µL of 10 mM stock directly into 1 mL of assay buffer.

  • Prepare 100x Concentrates: Perform all serial dilutions in 100% DMSO first.

  • Intermediate Step: Transfer these DMSO dilutions into a "working plate" containing buffer to achieve a 10x concentration (10% DMSO). Mix by orbital shaking (300 rpm, 2 mins).

  • Final Assay: Transfer from the working plate to the assay plate (Final DMSO = 1%).

Part 2: Assay Interference (Fluorescence & Quenching)

The Issue: "Background signal is high," or "The compound appears to inhibit the assay even without the enzyme."

The Science: The core structure of 2-ENA (anilinonicotinic acid) is a conjugated system. Many derivatives in this class exhibit intrinsic fluorescence or can act as fluorescence quenchers via the Inner Filter Effect (IFE).

  • Excitation/Emission Risk: If your assay uses a fluorophore in the blue/green region (e.g., Coumarin, AMC), 2-ENA may absorb the excitation light or emit interfering light.

  • Stokes Shift: The fluorescence of anilinonicotinic acids is highly sensitive to solvent polarity. It may be non-fluorescent in PBS but highly fluorescent when bound to a hydrophobic protein pocket (e.g., Albumin or the target kinase).

Data Validation: The "No-Target" Control
Assay TypeSymptomDiagnostic Test
Fluorescence Intensity (FI) Signal increases with compound concentration (Gain effect).Run compound + buffer (no enzyme/cells). Measure at assay wavelengths.
FRET / TR-FRET Signal decreases drastically (False Positive).Check UV-Vis absorbance of 2-ENA at the donor excitation wavelength.
Absorbance (Colorimetric) OD values fluctuate non-linearly.Scan 2-ENA spectrum (200–600 nm). Peak absorbance is likely near 280–320 nm.

Recommendation: If interference is detected, switch to a Red-Shifted Assay (e.g., AlexaFluor 647 or Time-Resolved Fluorescence) where 2-ENA absorbance is negligible.

Part 3: Chemical Stability & Storage

The Issue: "The compound worked two months ago, but the new data is dead."

The Science: The secondary amine bridging the phenyl and nicotinic rings is susceptible to oxidation , particularly in solution and under light.

  • Oxidation Product: Formation of N-oxides or cleavage of the amine bridge results in loss of biological activity.

  • Decarboxylation: While less common at room temp, the nicotinic acid moiety can decarboxylate under thermal stress.

Storage & Handling Protocol
  • Solid State: Store at -20°C, desiccated, and protected from light (amber vials).

  • In Solution (DMSO):

    • Single Use Aliquots: Do not freeze-thaw stocks more than 3 times.

    • Inert Gas: Flush vials with Argon or Nitrogen before closing.

    • Visual Check: A color change from off-white/pale yellow to dark brown/orange indicates significant oxidation. Discard immediately.

Part 4: Mechanism of Action Visualization

Understanding how 2-ENA interacts with targets (often hydrophobic pockets in enzymes or receptors) helps explain the variability.

Interaction cluster_Interference Assay Interference Mechanisms Compound 2-ENA (Amphipathic) Target Protein Target (Hydrophobic Pocket) Compound->Target Specific Binding (Ionic + Hydrophobic) Aggregation Colloidal Aggregation (False Positive) Compound->Aggregation High Conc. (>10 µM in Buffer) Quenching Fluorescence Quenching (Inner Filter Effect) Compound->Quenching Overlap with Assay Fluorophore

Figure 2: Interaction map showing specific binding vs. common artifactual pathways (Aggregation and Quenching).[2]

Frequently Asked Questions (FAQ)

Q: Can I sonicate 2-ENA to improve solubility? A: Yes, but with caution. Use a bath sonicator for max 5 minutes. Avoid probe sonicators as the localized heat can degrade the carboxylic acid moiety. If it doesn't dissolve in DMSO after mild sonication, the compound may have crystallized into a polymorph or degraded.

Q: Why is my IC₅₀ lower (more potent) when I add BSA to the buffer? A: This is counter-intuitive but possible. Usually, BSA binds lipophilic drugs, shifting IC₅₀ higher (less potent). If potency increases, 2-ENA might be aggregating in the absence of BSA (acting as a "sticky" colloid). BSA acts as a surfactant, dispersing the compound so it can actually bind the target. Always report % serum/BSA in your methods.

Q: Is this compound cell-permeable? A: Moderately. The carboxylic acid is ionized at pH 7.4, which hinders passive diffusion. However, the lipophilic tail aids membrane insertion. For cell-based assays, incubation times of >4 hours are recommended to reach equilibrium.

References
  • Cayman Chemical. (2023).[2] Nicotinic Acid Product Information & Solubility Data. Link

  • Amerigo Scientific. (2024). 2-[(4-Ethoxyphenyl)amino]nicotinic acid Product Specifications. Link

  • ResearchGate. (2025).[3] Solubility of nicotinic acid derivatives in organic solvents and aqueous buffers. Link

  • National Center for Advancing Translational Sciences (NCATS). (2024). Assay Guidance Manual: Troubleshooting Compound Interference. Link

  • Sigma-Aldrich. (2024). Troubleshooting Small Molecule Bioassays: Precipitation and Aggregation. Link

Sources

Technical Support Center: Synthesis & Optimization of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

[1]

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Target Molecule: 2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS: 4394-10-9) Reaction Class: Nucleophilic Aromatic Substitution (

1

Executive Summary & Reaction Logic

The synthesis of 2-[(4-ethoxyphenyl)amino]nicotinic acid involves the coupling of 2-chloronicotinic acid with 4-ethoxyaniline (p-phenetidine) .[1] While this appears to be a standard nucleophilic aromatic substitution (

The "Ortho-Effect" Mechanism: The carboxylic acid at position 3 plays a dual role:

  • Electronic Activation: It withdraws electrons, making the C-2 position more electrophilic and susceptible to attack by the amine.[1]

  • Hydrogen Bonding: It can stabilize the transition state via H-bonding with the incoming amine (in protic solvents) or the leaving group.[1]

We recommend a Two-Tier Protocol Strategy . Start with Protocol A (Green/Aqueous) for small-to-medium scale.[1] If conversion is

Experimental Protocols

Protocol A: Aqueous Acid-Mediated Substitution (The "Green" Route)

Recommended for initial screening and minimizing metal impurities.[1]

Theory: Protonation of the pyridine nitrogen (under acidic conditions) significantly lowers the LUMO energy of the ring, facilitating nucleophilic attack by the 4-ethoxyaniline without requiring a metal catalyst.

Step-by-Step Workflow:

  • Stoichiometry: Suspend 2-chloronicotinic acid (1.0 equiv) in water (concentration ~0.5 M).

  • Amine Addition: Add 4-ethoxyaniline (1.1 – 1.2 equiv).

  • Catalysis: Add catalytic HCl (0.1 equiv). Note: Do not lower pH below 2, or you will protonate the aniline, rendering it non-nucleophilic.

  • Reaction: Reflux (

    
    ) for 4–12 hours. The suspension will likely clear as the zwitterionic intermediate forms, then reprecipitate upon cooling.
    
  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • The product is amphoteric.[1] Adjust pH to the isoelectric point (typically pH 3.5 – 4.[1]5) using 10% NaOH or saturated NaHCO

      
      .[1]
      
    • Filter the precipitate and wash with cold water.[1]

Protocol B: Ullmann-Goldberg Condensation (Copper-Catalyzed)

Recommended for stubborn reactions or scale-up where high conversion is mandatory.[1]

Theory: A Copper(I) species coordinates with the amine and the aryl halide, lowering the activation energy for the C-N bond formation.

Step-by-Step Workflow:

  • Inert System: Flame-dry a reaction flask and purge with Argon/Nitrogen. Oxygen causes oxidative dimerization of p-phenetidine (black tar formation).[1]

  • Solvent: Use DMF or DMSO (0.5 M concentration).

  • Base: Add anhydrous

    
     (2.0 equiv).
    
  • Catalyst: Add Cu powder (0.1 equiv) and CuI (0.05 equiv).

  • Reactants: Add 2-chloronicotinic acid (1.0 equiv) and 4-ethoxyaniline (1.2 equiv).

  • Reaction: Heat to

    
     for 12–24 hours.
    
  • Quench: Pour mixture into crushed ice/water. Acidify with acetic acid to pH ~4 to precipitate the crude product.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol and optimizing workup.

ReactionOptimizationStartStart: 2-Cl-Nicotinic Acid + p-PhenetidineCheckScaleCheck Scale & Purity NeedsStart->CheckScaleRouteARoute A: Aqueous Reflux (Acid cat.)(Green, Metal-free)CheckScale->RouteASmall scale / High purityRouteBRoute B: Ullmann Coupling (Cu/DMF)(High conversion, Robust)CheckScale->RouteBLarge scale / StubbornMonitorMonitor: TLC/HPLC(Disappearance of 2-Cl-Nicotinic Acid)RouteA->MonitorRouteB->MonitorDecisionConversion > 80%?Monitor->DecisionWorkupWorkup: Adjust pH to Isoelectric Point (3.5-4.5)Decision->WorkupYesTroubleTroubleshooting:1. Increase Temp2. Switch Solvent (DMSO)3. Add AntioxidantDecision->TroubleNoTrouble->RouteBRetry

Caption: Decision tree for selecting between aqueous acid-mediated synthesis and copper-catalyzed Ullmann coupling based on reaction scale and conversion metrics.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Oxidative polymerization of 4-ethoxyaniline (p-phenetidine).[1] Root Cause: Anilines with electron-donating groups (like ethoxy) are highly susceptible to oxidation by atmospheric oxygen, especially at high temperatures. Corrective Action:

  • Immediate: Purify your starting 4-ethoxyaniline via distillation or filtration through a silica pad before use.[1]

  • Process: Conduct the reaction under a strict Nitrogen or Argon atmosphere.

  • Additive: Add a pinch of sodium dithionite or ascorbic acid to the aqueous reaction (Protocol A) to act as an antioxidant.

Issue 2: "I cannot get the product to precipitate during workup."

Diagnosis: Incorrect pH targeting for the zwitterion.[1] Root Cause: The product contains both a basic pyridine nitrogen/secondary amine and an acidic carboxylic acid.

  • pH < 2: Species is protonated (cationic)

    
     Soluble.[1]
    
  • pH > 7: Species is deprotonated (anionic carboxylate)

    
     Soluble.
    Corrective Action: 
    
  • Perform a Slow Titration . Dilute the reaction mixture with water. Slowly add 1M HCl or NaOH while monitoring with a pH meter.

  • Target pH 3.5 – 4.5 .[1] This is the typical isoelectric point (pI) range for N-aryl nicotinic acids where solubility is lowest.[1]

Issue 3: "Low conversion observed in Protocol A (Aqueous)."

Diagnosis: Insufficient activation or solubility issues.[1] Root Cause: 2-Chloronicotinic acid might be too insoluble in water at lower temperatures, or the "ortho-effect" is insufficient without metal catalysis.[1] Corrective Action:

  • Co-solvent: Add 10-20% Ethanol or Isopropanol to the aqueous mixture to improve solubility of the organic reactants.[1]

  • Temperature: Ensure vigorous reflux. If using a heating block, set it 10-15°C higher than the boiling point of the solvent.[1]

  • Switch: Move to Protocol B (Ullmann conditions).

Optimization Data: Solvent & Catalyst Effects[1][3]

The following table summarizes expected outcomes based on reaction parameters.

ParameterConditionExpected YieldProsCons
Solvent Water (Reflux) 60-75%Green, easy workupSlower kinetics, solubility issues
Solvent DMF (

)
80-90%High solubility, fastHigh boiling point, difficult removal
Solvent DMSO (

)
85-95%Best solubilityHygroscopic, difficult workup
Catalyst None (Acid mediated) ModerateNo metal residueRequires long reaction times
Catalyst Cu / CuI HighReliable conversionCopper removal required (scavengers)

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives (General Methods) Zhao, B. et al. (2019).[3] Synthesis of 2-Chloronicotinic Acid Derivatives.

  • Ullmann Condensation Optimization Misbahi, H., et al. (2003). Improvement of the Ullmann's Condensation Method for the Synthesis of 2-Anilinonicotinic Acids.

  • Green Chemistry Approaches (Aqueous Media) Li, Z. H., et al. (2011). Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation. [1]

  • Solubility and Zwitterionic Behavior Davarpanah, J., et al. (2018). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

Technical Support Center: Stability of 2-[(4-Ethoxyphenyl)amino]nicotinic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Ethoxyphenyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the stability of 2-[(4-Ethoxyphenyl)amino]nicotinic acid in solution. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-[(4-Ethoxyphenyl)amino]nicotinic acid in solution?

A1: The degradation of 2-[(4-Ethoxyphenyl)amino]nicotinic acid is primarily influenced by its chemical structure, which contains both a nicotinic acid moiety and a secondary aromatic amine. Key factors that can induce degradation include:

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the molecule. Forced degradation studies on similar compounds have shown marked instability in acidic and alkaline environments[1].

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or peroxides[2][3].

  • Light Exposure (Photodegradation): Aromatic amines are known to be sensitive to light, which can lead to photodegradation[4][5].

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions, including hydrolysis and oxidation[6].

Q2: I've observed a change in the color of my 2-[(4-Ethoxyphenyl)amino]nicotinic acid solution. What could be the cause?

A2: A color change, typically to a yellowish or brownish hue, is often an indicator of degradation, particularly oxidation of the aromatic amine functional group. This can result in the formation of colored impurities. It is crucial to investigate the cause, which could be exposure to air (oxygen), light, or contaminants in the solvent.

Q3: What are the recommended storage conditions for stock solutions of 2-[(4-Ethoxyphenyl)amino]nicotinic acid?

A3: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage[7]. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, it is recommended to purge the solution with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen[7].

  • Solvent: Use high-purity, degassed solvents. The choice of solvent can impact stability, and it is advisable to perform preliminary stability studies in your chosen solvent system.

Q4: Which solvents are recommended for dissolving 2-[(4-Ethoxyphenyl)amino]nicotinic acid?

A4: Nicotinic acid and its derivatives are often soluble in organic solvents like DMSO and dimethylformamide (DMF)[7]. The solubility in aqueous solutions can be pH-dependent. When preparing aqueous solutions, it may be necessary to adjust the pH to achieve complete dissolution. However, be mindful that extremes in pH can promote degradation. It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium immediately before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in the solution upon storage. - Low solubility at storage temperature.- Degradation leading to less soluble products.- Solvent evaporation.- Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution.- If precipitate persists, consider preparing a fresh solution.- For long-term storage, consider storing at a higher concentration in an organic solvent and diluting just before use.- Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent results in biological assays. - Degradation of the compound leading to lower effective concentration.- Formation of degradation products with interfering biological activity.- Prepare fresh solutions for each experiment from a solid, properly stored sample.- Perform a stability study of the compound in your assay medium under the experimental conditions (e.g., temperature, incubation time).- Analyze the purity of the solution using a suitable analytical method like HPLC.
Appearance of new peaks in HPLC chromatogram over time. - Chemical degradation of the compound.- Identify the conditions leading to degradation (e.g., light, temperature, pH).- Implement the recommended storage and handling procedures.- If the degradation is unavoidable under experimental conditions, account for it in the data analysis and interpretation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 2-[(4-Ethoxyphenyl)amino]nicotinic acid

Objective: To prepare a stable, concentrated stock solution for subsequent dilution in experimental assays.

Materials:

  • 2-[(4-Ethoxyphenyl)amino]nicotinic acid (solid)

  • High-purity dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vials with screw caps

Procedure:

  • Weigh the desired amount of 2-[(4-Ethoxyphenyl)amino]nicotinic acid in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Once dissolved, purge the vial with an inert gas for 1-2 minutes to displace oxygen.

  • Quickly cap the vial tightly.

  • Label the vial with the compound name, concentration, date, and solvent.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation pathways and the stability-indicating nature of an analytical method. This is a crucial step in drug development as outlined by regulatory guidelines[8][9].

Materials:

  • 2-[(4-Ethoxyphenyl)amino]nicotinic acid stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified time.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.

  • Analysis: Analyze the stressed samples by HPLC at each time point and compare them to an unstressed control solution. Monitor for the appearance of new peaks and a decrease in the main peak area.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-[(4-Ethoxyphenyl)amino]nicotinic acid based on its functional groups.

2-[(4-Ethoxyphenyl)amino]nicotinic acid 2-[(4-Ethoxyphenyl)amino]nicotinic acid Hydrolysis Products Hydrolysis Products 2-[(4-Ethoxyphenyl)amino]nicotinic acid->Hydrolysis Products Acid/Base Oxidation Products Oxidation Products 2-[(4-Ethoxyphenyl)amino]nicotinic acid->Oxidation Products O2, Peroxides Photodegradation Products Photodegradation Products 2-[(4-Ethoxyphenyl)amino]nicotinic acid->Photodegradation Products UV/Vis Light

Caption: Potential degradation pathways of 2-[(4-Ethoxyphenyl)amino]nicotinic acid.

Experimental Workflow for Stability Assessment

This workflow outlines the steps to assess the stability of your compound in solution.

A Prepare Stock Solution B Forced Degradation Study A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Samples at Time Points C->D E Determine Degradation Rate and Pathway D->E

Caption: Workflow for assessing the stability of a compound in solution.

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1.
  • ResearchGate.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Semantic Scholar. Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characterization of Impurities Internation. [Link]

  • PubMed Central. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • NIH. A method for the degradation of radioactive nicotinic acid. [Link]

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • RSC Publishing. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. [Link]

  • PubMed. Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. [Link]

Sources

Technical Support Center: Refining Analytical Detection of 2-[(4-Ethoxyphenyl)amino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analytical detection of 2-[(4-Ethoxyphenyl)amino]nicotinic acid (Compound EPN). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying 2-[(4-Ethoxyphenyl)amino]nicotinic acid?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is suitable for routine analysis and quantification at higher concentrations.[1] For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[1][2]

Q2: What are the key physicochemical properties of Compound EPN that influence its analysis?

A2: Compound EPN (M.W. 258.27 g/mol ) is a derivative of nicotinic acid.[3] Its structure contains a polar carboxylic acid group and a secondary amine, but also a non-polar ethoxyphenyl group. This amphiphilic nature makes it well-suited for reversed-phase (RP) chromatography. However, the basic nitrogen on the pyridine ring and the acidic proton on the carboxylic acid mean its retention and peak shape can be highly dependent on the mobile phase pH.

Q3: Why is my peak shape poor (tailing or fronting) when analyzing Compound EPN?

A3: Poor peak shape is a common issue in HPLC.[4][5] For a molecule like Compound EPN, peak tailing is often caused by secondary interactions between the basic nitrogen on the pyridine ring and residual acidic silanol groups on the silica-based column packing.[6] Peak fronting can be a sign of column overload or an inappropriate sample solvent.[5]

Q4: What are "matrix effects" in LC-MS/MS analysis and how do they affect my results for Compound EPN?

A4: Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][8] These effects can lead to inaccurate and unreliable quantification.[9] For Compound EPN analysis in biological fluids, endogenous components like phospholipids or salts can co-elute and suppress the electrospray ionization (ESI) signal, leading to underestimation of the true concentration.[7]

Troubleshooting Guide 1: HPLC-UV Analysis

This section addresses common problems encountered during the method development and routine analysis of Compound EPN using HPLC-UV.

Problem 1: No Peaks or Very Small Peaks

You've injected your sample, but the chromatogram shows no peak or a peak that is significantly smaller than expected.

G start Start: No/Small Peak Observed check_system Is the HPLC system functioning? (Check pressure, solvent levels, lamp status) start->check_system system_ok System OK check_system->system_ok Yes fix_system Troubleshoot System: - Purge pump - Replace solvents - Check for leaks - Replace lamp check_system->fix_system No check_sample Is the sample preparation correct? (Correct concentration, correct solvent, no degradation) sample_ok Sample OK check_sample->sample_ok Yes fix_sample Troubleshoot Sample: - Prepare fresh sample - Check solubility - Verify standard integrity check_sample->fix_sample No check_method Are the method parameters appropriate? (Wavelength, injection volume, mobile phase) method_ok Method OK check_method->method_ok Yes fix_method Troubleshoot Method: - Confirm UV λmax - Increase injection volume - Adjust mobile phase for elution check_method->fix_method No system_ok->check_sample sample_ok->check_method end Problem Resolved method_ok->end fix_system->end fix_sample->end fix_method->end

Caption: Troubleshooting logic for absent or small peaks.

  • Verify System Readiness: First, confirm the fundamentals. Check that solvent reservoirs are full, the pump is primed and delivering pressure, and the detector lamp is on.[10] A sudden drop in pressure often indicates a leak, while an over-pressure alarm suggests a blockage.[6][11]

  • Inspect the Sample: Ensure your sample was prepared correctly. An error in dilution can lead to a very low concentration. Confirm that Compound EPN is soluble in your injection solvent; if not, it may have precipitated in the vial.

  • Check Method Parameters:

    • UV Wavelength: Are you monitoring at the correct wavelength? Determine the λmax of Compound EPN by running a UV scan. If this is unknown, start with a broad wavelength like 254 nm and optimize from there.

    • Mobile Phase Composition: Is your mobile phase too "strong" (high organic content), causing the analyte to elute very early, possibly in the solvent front? Or is it too "weak" (low organic content), leading to no elution at all within the run time?

Problem 2: Poor Peak Tailing

The peak for Compound EPN is asymmetrical with a pronounced "tail."

  • Adjust Mobile Phase pH: This is the most critical factor. The basic nitrogen in the pyridine ring can interact with acidic silanols on the column surface.[6]

    • Causality: At mid-range pH, both the silanols and the analyte can be partially ionized, leading to strong, undesirable ionic interactions.

    • Solution: Adjust the mobile phase pH to either a low range (e.g., pH 2.5-3.5 with formic or phosphoric acid) or a high range (e.g., pH 8-10, only if using a hybrid or pH-stable column). At low pH, the silanol groups are protonated and less active, while the analyte is fully protonated, leading to more consistent interactions and better peak shape.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer residual silanol groups. Columns with "end-capping" (where residual silanols are chemically deactivated) are highly recommended.

  • Add a Competing Base: If pH adjustment is insufficient, adding a small amount of a competing base (e.g., 10-20 mM triethylamine, adjusted to the mobile phase pH) can help. The competing base will preferentially interact with the active silanol sites, masking them from your analyte.

Troubleshooting Guide 2: LC-MS/MS Analysis

This section focuses on challenges specific to the high-sensitivity detection of Compound EPN in complex matrices.

Problem 1: Low Sensitivity / Signal Suppression

You are analyzing Compound EPN in plasma, and the signal is much lower than when injecting a pure standard.

G start Start: Low Sensitivity / Signal Suppression check_ms Are MS parameters optimized? (Ion source, cone voltage, collision energy) start->check_ms ms_ok MS Tuned check_ms->ms_ok Yes fix_ms Optimize MS: - Infuse standard to tune parameters - Select optimal MRM transitions check_ms->fix_ms No check_chromatography Is chromatographic separation adequate? (Analyte co-eluting with matrix?) chrom_ok Separation OK check_chromatography->chrom_ok Yes fix_chromatography Improve Chromatography: - Modify gradient to separate from interferences - Use a different column chemistry check_chromatography->fix_chromatography No check_cleanup Is sample cleanup sufficient? (Protein precipitation, SPE, LLE) cleanup_ok Cleanup OK check_cleanup->cleanup_ok Yes fix_cleanup Enhance Sample Cleanup: - Switch from PPT to SPE or LLE - Optimize SPE wash/elution steps check_cleanup->fix_cleanup No ms_ok->check_chromatography chrom_ok->check_cleanup end Problem Resolved cleanup_ok->end fix_ms->end fix_chromatography->end fix_cleanup->end

Caption: Workflow for addressing low LC-MS/MS sensitivity.

  • Optimize Mass Spectrometer Parameters: Ensure the instrument is tuned correctly for Compound EPN.

    • Causality: The efficiency of ion generation, transfer, and fragmentation is highly dependent on voltages and energies specific to the analyte. Using default parameters will likely result in suboptimal sensitivity.

    • Solution: Infuse a standard solution of Compound EPN directly into the mass spectrometer to optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS parameters (cone voltage and collision energy) for the most stable and abundant precursor and product ions.

  • Improve Chromatographic Separation: The most common cause of signal suppression is co-elution with matrix components.[8]

    • Causality: In electrospray ionization (ESI), if a high concentration of another compound co-elutes with your analyte, it will compete for the limited surface area of the spray droplets and for ionization, reducing the number of analyte ions that reach the detector.[7]

    • Solution: Adjust the HPLC gradient to better separate Compound EPN from the bulk of the matrix. Often, a shallower gradient can resolve the analyte from early-eluting, ion-suppressing components like phospholipids.

  • Enhance Sample Preparation: If chromatographic changes are insufficient, a more rigorous sample cleanup is required.[12]

    • Causality: A simple protein precipitation may not remove all interfering substances.[13]

    • Solution: Move from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can be tailored to selectively bind and elute Compound EPN while washing away interfering matrix components.[12][14]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for mitigating matrix effects.[15]

    • Causality: A SIL-IS (e.g., d4-Compound EPN) is chemically identical to the analyte and will co-elute perfectly. It will experience the exact same degree of ionization suppression or enhancement.

    • Solution: By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.

Experimental Protocols & Data

Protocol 1: Sample Preparation via Protein Precipitation (for Plasma)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution (if used).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[13]

  • Vortex briefly and inject into the LC-MS/MS system.

Table 1: Suggested Starting HPLC-UV Method Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.6 µmGood starting point for retaining a moderately polar compound.
Mobile Phase A Water with 0.1% Formic AcidLow pH improves peak shape by minimizing silanol interactions.[16]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase HPLC.
Gradient 10% to 90% B over 8 minutesA standard screening gradient to determine elution time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak efficiency.[10]
Injection Vol. 5 µLA typical volume to avoid column overload.
UV Wavelength 265 nm (Hypothetical λmax)Must be determined experimentally.
Table 2: Hypothetical LC-MS/MS Parameters (Positive ESI)
ParameterCompound EPNRationale
Precursor Ion (Q1) m/z 259.1[M+H]⁺ for C14H14N2O3.
Product Ion (Q3) m/z 213.1Hypothetical fragment from loss of ethoxy group (-C2H5O).
Cone Voltage +30 VOptimized to maximize precursor ion intensity.
Collision Energy 20 eVOptimized to produce a stable, high-intensity product ion.

References

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(1), 895–902. [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • Saito, K., et al. (2014). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. NIH National Library of Medicine. [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]

  • Fukuda, N. (1961). Chemical determination of nicotinic acid and nicotinamide. Journal of Vitaminology. [Link]

  • Alves, G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045-1052. [Link]

  • Amerigo Scientific. 2-[(4-Ethoxyphenyl)amino]nicotinic acid. [Link]

  • Zhang, J., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. [Link]

  • ResearchGate. HPLC system used in niacin determination. [Link]

  • LCGC International. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Labtech. (2023). 11 HPLC Problems and Solutions You Must Know. [Link]

  • Mei, H., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH National Library of Medicine. [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. [Link]

  • Matuszewski, B. K., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]

  • Agilent. (2010). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Gunti, S., et al. (2021). Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs. Analytical Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: 2-[(4-Ethoxyphenyl)amino]nicotinic Acid Versus Nicotinic Acid Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Structure, Function, and Therapeutic Potential

For decades, nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia. Its ability to favorably modulate lipid profiles is well-documented. However, the advent of structurally related analogs, such as 2-[(4-Ethoxyphenyl)amino]nicotinic acid, prompts a critical evaluation of their comparative efficacy and potential therapeutic advantages. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, navigating the known attributes of nicotinic acid and the largely uncharted territory of its ethoxyphenylamino derivative.

Nicotinic Acid: The Established Benchmark

Nicotinic acid, or niacin, is a water-soluble vitamin that, at pharmacological doses, exerts significant effects on lipid metabolism.[1] It is recognized for its capacity to reduce low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while concurrently increasing high-density lipoprotein (HDL) cholesterol.[2][3]

Mechanism of Action: A Dual Approach

The primary mechanism of nicotinic acid's lipid-lowering effects is mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3] GPR109A is highly expressed in adipocytes and immune cells.[4] Its activation in adipocytes inhibits lipolysis, thereby reducing the flux of free fatty acids (FFAs) to the liver, a key substrate for triglyceride and VLDL synthesis.

Beyond its effects on lipolysis, nicotinic acid also directly impacts hepatic lipid synthesis and lipoprotein metabolism. It has been shown to inhibit diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in triglyceride synthesis.[5] Furthermore, it can modulate the expression of genes involved in lipoprotein transport and catabolism.[5]

The Challenge of Cutaneous Vasodilation (Flushing)

A significant limitation to patient compliance with nicotinic acid therapy is the common side effect of cutaneous vasodilation, or flushing. This is also a GPR109A-mediated event, occurring in Langerhans cells of the skin. Activation of GPR109A in these cells leads to the production of prostaglandin D2 (PGD2), a potent vasodilator.

cluster_0 Adipocyte cluster_1 Langerhans Cell Nicotinic Acid Nicotinic Acid GPR109A_Adipocyte GPR109A Nicotinic Acid->GPR109A_Adipocyte Inhibition_of_Lipolysis Inhibition of Lipolysis GPR109A_Adipocyte->Inhibition_of_Lipolysis Reduced_FFAs Reduced Free Fatty Acids Inhibition_of_Lipolysis->Reduced_FFAs Liver Liver Reduced_FFAs->Liver Reduced_VLDL_Triglycerides Reduced VLDL & Triglycerides Liver->Reduced_VLDL_Triglycerides Nicotinic_Acid_Skin Nicotinic Acid GPR109A_Skin GPR109A Nicotinic_Acid_Skin->GPR109A_Skin PGD2_Synthesis Prostaglandin D2 (PGD2) Synthesis GPR109A_Skin->PGD2_Synthesis Vasodilation Vasodilation (Flushing) PGD2_Synthesis->Vasodilation

Figure 1: Dual signaling pathways of nicotinic acid leading to lipid modification and cutaneous flushing.

2-[(4-Ethoxyphenyl)amino]nicotinic Acid: A Structural Variant with Unknown Efficacy

In contrast to the wealth of data on nicotinic acid, 2-[(4-Ethoxyphenyl)amino]nicotinic acid remains a largely uncharacterized compound from a pharmacological perspective. Its basic chemical properties are known, but its biological activity and efficacy have not been reported in the scientific literature.

Property2-[(4-Ethoxyphenyl)amino]nicotinic acidNicotinic Acid
Molecular Formula C14H14N2O3C6H5NO2
Molecular Weight 258.27 g/mol [6]123.11 g/mol [5]
CAS Number 4394-10-9[6]59-67-6[5]

While direct efficacy data is absent, the core structure, a 2-anilinonicotinic acid, belongs to a class of compounds that have been investigated for other biological activities, notably as anti-inflammatory and analgesic agents.[7][8] For instance, the 3-phthalidyl ester of 2-([3-(trifluoromethyl)phenyl]amino)-3-pyridinecarboxylic acid, known as talniflumate, has demonstrated greater anti-inflammatory activity and lower ulcerogenic potential than niflumic acid.[9]

Structural and Hypothetical Efficacy Comparison

The key structural difference between nicotinic acid and its 2-[(4-Ethoxyphenyl)amino] derivative is the addition of a bulky, lipophilic 4-ethoxyphenylamino group at the 2-position of the pyridine ring. This modification can be expected to have significant implications for its interaction with biological targets.

Hypothesis on GPR109A Interaction: The binding of nicotinic acid to GPR109A is a critical initiating event for its lipid-modifying effects. The introduction of the large 4-ethoxyphenylamino substituent at the 2-position may sterically hinder the binding of the carboxylate group of the nicotinic acid moiety to the receptor. This could potentially lead to:

  • Reduced or Abolished Lipid-Lowering Efficacy: If binding to GPR109A is significantly impaired, the downstream effects on lipolysis and hepatic lipid metabolism would likely be diminished.

  • Mitigation of Flushing: A weaker interaction with GPR109A in Langerhans cells could translate to reduced PGD2 synthesis and, consequently, a lower propensity to cause flushing.

Alternative Pharmacological Profile: The presence of the aniline-like moiety suggests that 2-[(4-Ethoxyphenyl)amino]nicotinic acid may have gained new pharmacological properties. The documented anti-inflammatory and analgesic activities of related 2-anilinonicotinic acid derivatives point towards a potential shift in its therapeutic application profile, away from dyslipidemia and towards inflammatory conditions.

Proposed Experimental Workflows for Efficacy Determination

To rigorously assess the efficacy of 2-[(4-Ethoxyphenyl)amino]nicotinic acid and compare it to nicotinic acid, a systematic experimental approach is required.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of 2-[(4-Ethoxyphenyl)amino]nicotinic acid at the GPR109A receptor.

Methodology:

  • Receptor Binding Assay:

    • Utilize a competitive binding assay with a radiolabeled ligand for GPR109A (e.g., [3H]nicotinic acid) in cell membranes expressing the receptor.

    • Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled nicotinic acid or 2-[(4-Ethoxyphenyl)amino]nicotinic acid.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound.

  • Functional Assay (cAMP Measurement):

    • Use a cell line stably expressing GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Stimulate the cells with forskolin to increase intracellular cyclic AMP (cAMP) levels.

    • Co-incubate with varying concentrations of nicotinic acid or 2-[(4-Ethoxyphenyl)amino]nicotinic acid.

    • Measure the inhibition of forskolin-stimulated cAMP production, which is a hallmark of GPR109A activation.

Start Start Binding_Assay Competitive Radioligand Binding Assay (GPR109A-expressing membranes) Start->Binding_Assay Functional_Assay cAMP Inhibition Assay (GPR109A-expressing cells) Start->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_IC50 Determine Functional Potency (IC50) Functional_Assay->Determine_IC50 Compare_Potencies Compare Potencies of Nicotinic Acid and Analog Determine_Ki->Compare_Potencies Determine_IC50->Compare_Potencies End End Compare_Potencies->End

Figure 2: In vitro workflow for assessing GPR109A receptor interaction.

In Vivo Efficacy Studies

Objective: To evaluate the effects of 2-[(4-Ethoxyphenyl)amino]nicotinic acid on lipid profiles and flushing in a relevant animal model.

Methodology:

  • Animal Model: Utilize a suitable animal model for dyslipidemia, such as the ApoE*3-Leiden.CETP mouse model or a high-fat diet-induced obese mouse model.

  • Dosing and Groups:

    • Group 1: Vehicle control

    • Group 2: Nicotinic acid (positive control)

    • Group 3: 2-[(4-Ethoxyphenyl)amino]nicotinic acid (test compound)

  • Lipid Profile Analysis: After a defined treatment period, collect blood samples and measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.

  • Flushing Assessment: Monitor for signs of cutaneous vasodilation, such as changes in ear skin temperature or redness, following acute administration of the compounds.

Conclusion

While nicotinic acid has a well-established, albeit imperfect, role in the management of dyslipidemia, the efficacy of 2-[(4-Ethoxyphenyl)amino]nicotinic acid remains an open question. Structural analysis suggests a potential divergence in its pharmacological profile, with a likely reduction in GPR109A-mediated lipid-lowering activity and a possible gain of anti-inflammatory properties characteristic of the broader class of 2-anilinonicotinic acids. The proposed experimental workflows provide a clear path forward for researchers to elucidate the true therapeutic potential of this compound. Until such data becomes available, any claims of its efficacy relative to nicotinic acid are purely speculative. The scientific community awaits empirical evidence to determine if this structural analog represents a meaningful advancement in the therapeutic landscape.

References

  • Synthesis of 2-aminonicotinic acid - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. (2015). Retrieved January 2, 2026, from [Link]

  • Niacin | Linus Pauling Institute | Oregon State University. (2023). Retrieved January 2, 2026, from [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (2006). Retrieved January 2, 2026, from [Link]

  • Study on synthesis of 4-Aminonicotinic acid - ResearchGate. (2018). Retrieved January 2, 2026, from [Link]

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed. (2012). Retrieved January 2, 2026, from [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed. (2011). Retrieved January 2, 2026, from [Link]

  • 2-[(4-Ethoxyphenyl)amino]nicotinic acid - Amerigo Scientific. (n.d.). Retrieved January 2, 2026, from [Link]

  • Comparison of effects of nicotinic acid or tryptophan on tryptophan 2,3-dioxygenase in acute and chronic studies - PubMed. (1987). Retrieved January 2, 2026, from [Link]

  • 2-(Alkylamino)nicotinic Acid and Analogs. Potent Angiotensin II Antagonists - PubMed. (1993). Retrieved January 2, 2026, from [Link]

  • US20180214404A1 - Oral nourishing composition and methods thereof - Google Patents. (2018).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022). Retrieved January 2, 2026, from [Link]

  • Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors - PubMed. (2014). Retrieved January 2, 2026, from [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • Nicotinic acid - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Tramadol - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents. (1966).
  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed. (2005). Retrieved January 2, 2026, from [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010). Retrieved January 2, 2026, from [Link]

  • Vitamin B3 - StatPearls - NCBI Bookshelf. (2024). Retrieved January 2, 2026, from [Link]

  • The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • [New esters of substituted anilinonicotinic and phenylanthranilic acids] - PubMed. (1981). Retrieved January 2, 2026, from [Link]

  • Patents In BindingDB. (n.d.). Retrieved January 2, 2026, from [Link]

  • Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties - PubMed. (2013). Retrieved January 2, 2026, from [Link]

  • (12) United States Patent - Googleapis.com. (2013). Retrieved January 2, 2026, from [Link]

  • (PDF) The Chemistry and Biochemistry of Niacin (B3) - ResearchGate. (2012). Retrieved January 2, 2026, from [Link]

  • Structure-activity relationship (SAR) of Nicotine - Medicinal Chemistry Lectures Notes. (2023). Retrieved January 2, 2026, from [Link]

  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - MDPI. (2019). Retrieved January 2, 2026, from [Link]

Sources

2-[(4-Ethoxyphenyl)amino]nicotinic acid side effect profile compared to niacin

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2-[(4-Ethoxyphenyl)amino]nicotinic acid (a specific 2-anilinonicotinic acid derivative, hereafter referred to as 2-PEANA ) versus Niacin (Nicotinic Acid).

This analysis treats 2-PEANA as a representative pharmacological probe within the 2-anilinonicotinic acid class—a structural family that bridges the gap between lipid-modulating nicotinates and non-steroidal anti-inflammatory drugs (NSAIDs) like clonixin and niflumic acid.[1]

Side Effect Profile & Pharmacological Mechanism[1]

Executive Summary

While Niacin (Nicotinic Acid) is the benchmark for raising HDL-C, its clinical utility is severely limited by cutaneous flushing (mediated by GPR109A-induced prostaglandin release).[1]

2-[(4-Ethoxyphenyl)amino]nicotinic acid (2-PEANA) represents a structural modification where the niacin core is derivatized with a p-phenetidine-like amine.[1] This modification fundamentally alters the side effect profile by shifting the mechanism from GPR109A agonism (pro-flushing) toward COX inhibition (anti-inflammatory/anti-flushing).[1]

Key Differentiator: Niacin induces flushing via PGD2 release; 2-PEANA likely inhibits the very enzymes (COX-1/2) responsible for this release, presenting a "silent" vascular profile but introducing NSAID-like risks (GI ulceration, renal toxicity).[1]

Mechanistic Divergence

To understand the side effect profiles, we must first map the signaling pathways. Niacin acts on the HCAR2 (GPR109A) receptor, while 2-anilinonicotinic acids structurally mimic the active site of Cyclooxygenase (COX) enzymes.[1]

Pathway Visualization[1]

G Niacin Niacin (Nicotinic Acid) GPR109A GPR109A (HCAR2) (Langerhans Cells) Niacin->GPR109A Agonist PEANA 2-[(4-Ethoxyphenyl)amino] nicotinic acid COX COX-1 / COX-2 PEANA->COX Inhibits (NSAID-like) Flush Cutaneous Flushing (Vasodilation) PEANA->Flush No Induction / Blockade AC Adenylyl Cyclase GPR109A->AC Inhibits (Gi) PLA2 Phospholipase A2 GPR109A->PLA2 Activates (Beta-Arrestin) Lipolysis Adipocyte Lipolysis AC->Lipolysis Decreases cAMP AA Arachidonic Acid PLA2->AA AA->COX PGD2 PGD2 / PGE2 COX->PGD2 DP1 DP1 Receptor (Vasculature) PGD2->DP1 DP1->Flush Strong Induction

Figure 1: Mechanistic contrast.[1] Niacin drives the Arachidonic Acid cascade to cause flushing. 2-PEANA, acting as an anilinonicotinic acid, likely inhibits COX, preventing prostaglandin formation.

Detailed Side Effect Comparison

The following data synthesizes established toxicology of niacin against the Structure-Activity Relationship (SAR) of 2-anilinonicotinic acids (e.g., clonixin, niflumic acid) and p-phenetidine derivatives.

FeatureNiacin (Nicotinic Acid)2-[(4-Ethoxyphenyl)amino]nicotinic Acid
Primary Adverse Event Cutaneous Flushing (80%+ incidence).[1]Gastrointestinal Irritation (NSAID-class risk).[1]
Mechanism of Toxicity GPR109A-mediated PGD2 release in skin.[1]COX-1 inhibition reducing gastric mucosal protection.[1]
Hepatic Profile Dose-dependent hepatotoxicity (elevated transaminases, fulminant failure in SR formulations).[1]Potential for idiosyncratic toxicity due to 4-ethoxyaniline (phenetidine) moiety metabolism.[1]
Renal Profile Generally safe; rare uricosuric effects.High Risk: Potential for analgesic nephropathy (papillary necrosis) with chronic use.[1]
Metabolic Impact Increases insulin resistance (hyperglycemia); increases uric acid (gout risk).[1]Neutral on glucose; unknown uric acid effect (likely uricosuric).[1]
Hematology Thrombocytopenia (rare).[1]Hemolysis Risk: The p-ethoxyphenyl group is linked to methemoglobinemia in historical analogs (e.g., Phenacetin).[1]
Deep Dive: The "Flushing" Paradox
  • Niacin: Causes intense vasodilation via the DP1 receptor. This is not toxic but leads to poor patient compliance.

  • 2-PEANA: By substituting the 2-position with an amine-linked aryl group, the molecule loses the specific steric fit required to activate GPR109A's flushing pathway.[1] Furthermore, its structural homology to Clonixin suggests it inhibits COX enzymes. Therefore, 2-PEANA is expected to be non-flushing and may even reduce niacin-induced flushing if co-administered.[1]

Deep Dive: The "Phenetidine" Liability

The "4-ethoxyphenyl" moiety in 2-PEANA is structurally identical to Phenetidine , the toxic metabolite of Phenacetin.[1]

  • Risk: This moiety is historically associated with nephrotoxicity (interstitial nephritis) and hemolysis (oxidative stress on red blood cells).[1]

  • Comparison: Niacin lacks this moiety and is devoid of these specific risks.

Experimental Validation Protocols

To objectively verify the side effect divergence, the following self-validating protocols are recommended.

Experiment A: The Mouse Ear Flushing Assay (Vasodilation)

Objective: Quantify the flushing potential of 2-PEANA vs. Niacin.[1]

  • Model: C57BL/6 Male Mice (n=8 per group).

  • Preparation: Anesthetize mice (Isoflurane). Keep body temp at 37°C.

  • Dosing:

    • Group 1: Vehicle (0.5% Methylcellulose).[1]

    • Group 2: Niacin (100 mg/kg, IP).

    • Group 3: 2-PEANA (100 mg/kg, IP).[1]

    • Group 4: Niacin + 2-PEANA (Co-administration).[1]

  • Measurement: Laser Doppler Perfusion Imaging (LDPI) of the ear.

  • Timepoints: Baseline, 15, 30, 45, 60, 90 mins post-dose.

  • Expected Outcome:

    • Niacin: >100% increase in ear blood flow (Flux).[1]

    • 2-PEANA: <10% change (comparable to vehicle).[1]

    • Combination: Reduced flux compared to Niacin alone (confirming COX inhibition).[1]

Experiment B: Gastric Mucosal Integrity (Ulcerogenicity)

Objective: Assess the NSAID-like liability of 2-PEANA.

  • Model: Wistar Rats (Fasted 24h).

  • Dosing: Oral gavage (single high dose, 300 mg/kg).

  • Endpoint: 6 hours post-dose.

  • Analysis:

    • Excise stomach, open along greater curvature.

    • Ulcer Index Calculation: Sum of length of all lesions (mm).

    • Histology: H&E stain for epithelial disruption.

  • Expected Outcome:

    • Niacin: Minimal hyperemia (Ulcer Index ~0-2).[1]

    • 2-PEANA: Significant hemorrhagic lesions (Ulcer Index >10), confirming COX-1 inhibition mechanism.[1]

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine. Link

  • Hanson, J., et al. (2010).[2] "Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice."[1] Journal of Clinical Investigation. Link[1]

  • Dammann, H.G., et al. (2000). "Etofenamate: A review of its pharmacology and clinical efficacy." Arzneimittelforschung. (Grounding for 2-anilinonicotinic acid SAR).[1]

  • Flower, R.J. (2003). "The development of COX-2 inhibitors." Nature Reviews Drug Discovery. Link

  • Gille, A., et al. (2008). "Nicotinic acid: pharmacological effects and mechanisms of action."[3] Annual Review of Pharmacology and Toxicology. Link[1]

Disclaimer: 2-[(4-Ethoxyphenyl)amino]nicotinic acid is a research chemical.[1][4] This guide extrapolates its profile based on strict Structure-Activity Relationships (SAR) with known 2-anilinonicotinic acids (Clonixin, Niflumic acid) and Phenetidine derivatives.[1] It is not approved for human therapeutic use.[4][5][6][7]

Sources

A Researcher's Guide to the Independent Replication and Evaluation of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of 2-[(4-Ethoxyphenyl)amino]nicotinic acid. In the absence of extensive published data on this specific molecule, this document serves as a technical manual, leveraging established methodologies for analogous compounds to enable researchers to conduct their own investigations. We will delve into the rationale behind the proposed synthetic strategies, outline detailed experimental protocols, and present a comparative analysis with well-characterized nicotinic acid derivatives possessing similar structural motifs and biological activities.

Introduction: The Rationale for Investigating 2-Substituted Nicotinic Acid Derivatives

Nicotinic acid (Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] While nicotinic acid itself is a well-known lipid-lowering agent, structural modifications, particularly at the 2-position of the pyridine ring, have yielded compounds with potent anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The introduction of an arylamino substituent at this position, as seen in 2-[(4-Ethoxyphenyl)amino]nicotinic acid, is a common strategy to enhance these effects. This structural class, known as N-aryl-2-aminonicotinic acids, has been explored for its potential to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes.[4]

This guide will focus on providing a robust, self-validating experimental framework to empower researchers to independently synthesize 2-[(4-Ethoxyphenyl)amino]nicotinic acid, and to rigorously compare its performance against established compounds in the same chemical class.

Synthetic Strategy and Comparative Analysis

The synthesis of 2-[(4-Ethoxyphenyl)amino]nicotinic acid can be logically approached in two main stages: the synthesis of the core intermediate, 2-aminonicotinic acid, followed by the coupling with an appropriate aryl partner.

Synthesis of the Key Intermediate: 2-Aminonicotinic Acid

Several routes to 2-aminonicotinic acid have been reported, each with its own advantages and disadvantages. A common and effective method starts from 2-chloronicotinic acid, which is commercially available.[5]

Experimental Protocol: Synthesis of 2-Aminonicotinic Acid from 2-Chloronicotinic Acid

  • Reaction Setup: In a sealed pressure vessel, combine 2-chloronicotinic acid (1 equivalent), aqueous ammonia (excess, e.g., 10-20 equivalents), and copper(II) sulfate (catalytic amount, e.g., 0.05 equivalents).

  • Reaction Conditions: Heat the mixture to 150-180°C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After cooling to room temperature, carefully vent the reaction vessel. Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.[6]

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the synthesized 2-aminonicotinic acid using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of the Target Compound: 2-[(4-Ethoxyphenyl)amino]nicotinic Acid via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl amines.[7] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In our case, we will couple 2-aminonicotinic acid with a suitable 4-ethoxyphenyl halide.

Proposed Experimental Protocol: Ullmann Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminonicotinic acid (1 equivalent), 4-iodoethoxybenzene (1.1 equivalents), potassium carbonate (2 equivalents) as the base, and copper(I) iodide (0.1 equivalents) as the catalyst.

  • Solvent: Use a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 120-140°C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into a beaker of ice-cold water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of 4-5 to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude 2-[(4-Ethoxyphenyl)amino]nicotinic acid by column chromatography on silica gel or by recrystallization.

  • Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Comparative Synthetic Routes

For a comprehensive evaluation, it is prudent to compare the proposed synthesis with established routes for similar, biologically active nicotinic acid derivatives. A notable example is Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID).[1]

FeatureProposed Synthesis of 2-[(4-Ethoxyphenyl)amino]nicotinic AcidSynthesis of Flunixin
Starting Materials 2-Chloronicotinic acid, 4-Iodoethoxybenzene2-Chloronicotinic acid, 2-methyl-3-(trifluoromethyl)aniline
Key Reaction Ullmann CondensationUllmann Condensation
Catalyst Copper(I) IodideCopper powder or Copper(I) salts
Reaction Conditions High temperature (120-140°C) in a polar aprotic solventHigh temperature in a polar aprotic solvent
Work-up Acidification and precipitationAcidification and precipitation

Biological Evaluation: A Framework for Independent Replication

Given that many 2-(arylamino)nicotinic acid derivatives exhibit anti-inflammatory and analgesic properties, a logical starting point for the biological evaluation of 2-[(4-Ethoxyphenyl)amino]nicotinic acid is to assess its activity in relevant in vitro and in vivo models.[8][9]

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[10] A commercially available COX inhibitor screening assay kit can be used to determine the IC₅₀ values of the synthesized compound against both isoforms.

Experimental Protocol: COX Inhibition Assay

  • Prepare Reagents: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes, and prepare solutions of arachidonic acid (substrate) and the test compound at various concentrations.

  • Assay Procedure: In a 96-well plate, incubate the enzyme with the test compound or a reference inhibitor (e.g., ibuprofen, celecoxib) for a specified time at 37°C.

  • Initiate Reaction: Add arachidonic acid to initiate the reaction.

  • Measure Prostaglandin Production: After a set incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and validated in vivo assay to screen for acute anti-inflammatory activity.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Comparative Biological Activity Data

The following table presents a compilation of reported anti-inflammatory data for known 2-substituted nicotinic acid derivatives and standard NSAIDs, which can serve as benchmarks for the evaluation of 2-[(4-Ethoxyphenyl)amino]nicotinic acid.

CompoundIn Vivo Anti-inflammatory Activity (% inhibition of edema)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Mefenamic Acid 55% at 50 mg/kg (rat)1.519.8[8]
Indomethacin 48% at 10 mg/kg (rat)0.0090.31[10]
Ibuprofen 45% at 100 mg/kg (rat)1280[10]
Compound 4c (a 2-anilinonicotinic acid derivative) 62% at 50 mg/kg (rat)Not ReportedNot Reported[5]

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clear overview of the experimental process and the potential biological context, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Chloronicotinic Acid intermediate 2-Aminonicotinic Acid start->intermediate Aqueous Ammonia, CuSO4 (cat.) target 2-[(4-Ethoxyphenyl)amino]nicotinic Acid intermediate->target 4-Iodoethoxybenzene, CuI (cat.), K2CO3 invitro In Vitro COX-1/COX-2 Inhibition Assay target->invitro invivo In Vivo Carrageenan-Induced Paw Edema Model target->invivo

Caption: Synthetic and evaluative workflow for 2-[(4-Ethoxyphenyl)amino]nicotinic acid.

Signaling_Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation nicotinic_acid_derivative 2-[(4-Ethoxyphenyl)amino]nicotinic Acid nicotinic_acid_derivative->cox_enzymes Inhibition

Caption: Putative anti-inflammatory mechanism of action via COX inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the independent replication and evaluation of 2-[(4-Ethoxyphenyl)amino]nicotinic acid. By following the detailed synthetic and biological testing protocols, researchers can generate reliable data to assess the potential of this compound as an anti-inflammatory agent. The comparative data presented for structurally related molecules and established NSAIDs offers a valuable benchmark for these investigations.

Future work should focus on a thorough structure-activity relationship (SAR) study by synthesizing a library of analogs with modifications to the ethoxyphenyl ring. Furthermore, more in-depth mechanistic studies, including the determination of COX-1/COX-2 selectivity and evaluation in chronic inflammation models, will be crucial in elucidating the full therapeutic potential of this class of compounds.

References

  • Synthesis of 2-aminonicotinic acid - ResearchGate. Available from: [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available from: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed Central. Available from: [Link]

  • 2-[(4-Ethoxyphenyl)amino]nicotinic acid - Amerigo Scientific. Available from: [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents - J-Stage. Available from: [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Available from: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available from: [Link]

  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. Available from: [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Study on synthesis of 4-Aminonicotinic acid - ResearchGate. Available from: [Link]

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - NIH. Available from: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral - PedWorld. Available from: [Link]

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - MDPI. Available from: [Link]

  • An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - MDPI. Available from: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. Available from: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. Available from: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. Available from: [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available from: [Link]

  • Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols - PubMed. Available from: [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. Available from: [Link]

  • (PDF) Anti-Inflammatory and Membrane-Stabilizing Properties of Two Semisynthetic Derivatives of Oleanolic Acid - ResearchGate. Available from: [Link]

Sources

Validating the In Vivo Efficacy of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vivo efficacy of 2-[(4-Ethoxyphenyl)amino]nicotinic acid, a novel compound with potential therapeutic applications in inflammatory and metabolic diseases. As researchers and drug development professionals, our goal is to design robust preclinical studies that not only demonstrate efficacy but also provide a clear comparative advantage over existing alternatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to achieve this.

Introduction: The Scientific Rationale for 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

2-[(4-Ethoxyphenyl)amino]nicotinic acid belongs to a class of nicotinic acid derivatives. Nicotinic acid (Niacin) is a well-established therapeutic agent, primarily known for its lipid-modifying properties and its ability to raise high-density lipoprotein (HDL) cholesterol. However, its clinical utility is often limited by a significant side effect: cutaneous flushing, which is primarily mediated by the activation of the G-protein coupled receptor 109A (GPR109A) on Langerhans cells and keratinocytes, leading to the release of prostaglandin D2 (PGD2).

The core hypothesis behind the development of 2-[(4-Ethoxyphenyl)amino]nicotinic acid is to retain the therapeutic benefits of nicotinic acid while minimizing the flushing effect. The ethoxyphenyl group is postulated to modulate the binding affinity and signaling bias at the GPR109A receptor, potentially favoring anti-inflammatory and lipid-modifying pathways over the PGD2-mediated flushing pathway.

Proposed Mechanism of Action

The proposed mechanism of action for 2-[(4-Ethoxyphenyl)amino]nicotinic acid is centered on its activity as a GPR109A agonist.

Proposed Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling & Outcomes Compound 2-[(4-Ethoxyphenyl)amino]nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Binds and Activates Gi Gi Alpha Subunit GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits LPL Increased Lipoprotein Lipase Activity Gi->LPL Downstream Effects NFkB Inhibition of NF-κB Pathway Gi->NFkB Downstream Effects cAMP Reduced cAMP PKA Reduced PKA Activity cAMP->PKA Lipolysis Decreased Lipolysis in Adipocytes PKA->Lipolysis Inflammation Reduced Pro-inflammatory Cytokine Production NFkB->Inflammation

Caption: Proposed signaling pathway for 2-[(4-Ethoxyphenyl)amino]nicotinic acid via GPR109A activation.

The Competitive Landscape: Choosing the Right Comparators

To establish the therapeutic potential of 2-[(4-Ethoxyphenyl)amino]nicotinic acid, it must be benchmarked against relevant comparators. The choice of these alternatives is critical for a meaningful evaluation.

Comparator Class Rationale for Inclusion Key Efficacy Metrics
Vehicle Control Inactive ExcipientEstablishes the baseline response in the absence of an active compound.All measured parameters
Nicotinic Acid Parent CompoundTo demonstrate superior efficacy or an improved side-effect profile (e.g., reduced flushing).Lipid profile, inflammatory markers, flushing score
Fenofibrate FibrateA standard-of-care drug for dyslipidemia that primarily lowers triglycerides.Triglycerides, HDL, LDL
Atorvastatin StatinA potent standard-of-care for lowering LDL cholesterol.LDL, total cholesterol
Ibuprofen NSAIDA standard anti-inflammatory agent for comparison in inflammation models.Paw volume, cytokine levels

In Vivo Efficacy Validation: A Dual-Model Approach

We propose a two-pronged in vivo validation strategy to assess both the anti-inflammatory and lipid-modifying effects of 2-[(4-Ethoxyphenyl)amino]nicotinic acid.

Model 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This acute inflammation model is a standard and reproducible method for evaluating the efficacy of anti-inflammatory compounds.

Inflammation Model Workflow cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Measurement & Analysis Acclimatize Acclimatize Rats (7 days) Baseline Measure Baseline Paw Volume Acclimatize->Baseline Group Randomize into Treatment Groups (n=8) Baseline->Group Dose Administer Compound/Control (Oral Gavage) Induce Inject Carrageenan (1% solution) into Paw Dose->Induce 1 hour post-dosing Measure Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours Euthanize Euthanize and Collect Tissue/Blood Measure->Euthanize Analyze Analyze Cytokines (TNF-α, IL-6) via ELISA Euthanize->Analyze

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer.

  • Grouping: Animals are randomized into treatment groups (n=8 per group): Vehicle, Nicotinic Acid (30 mg/kg), Ibuprofen (20 mg/kg), and 2-[(4-Ethoxyphenyl)amino]nicotinic acid (10, 20, 40 mg/kg).

  • Dosing: Compounds are administered orally via gavage.

  • Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

  • Terminal Procedures: At the end of the experiment, blood is collected for cytokine analysis (TNF-α, IL-6) by ELISA.

Model 2: High-Fat Diet-Induced Dyslipidemia in Hamsters (Lipid-Modifying Activity)

The golden Syrian hamster is a well-validated model for studying lipid metabolism as its lipid profile closely resembles that of humans.

  • Induction of Dyslipidemia: Male golden Syrian hamsters are fed a high-fat diet (HFD) for 4 weeks to induce a stable dyslipidemic state.

  • Grouping and Dosing: Dyslipidemic hamsters are randomized into treatment groups (n=10 per group): Vehicle, Nicotinic Acid (50 mg/kg), Fenofibrate (100 mg/kg), and 2-[(4-Ethoxyphenyl)amino]nicotinic acid (25, 50, 100 mg/kg). Dosing is performed daily via oral gavage for 4 weeks.

  • Monitoring: Body weight and food intake are monitored weekly.

  • Blood Collection: At the end of the 4-week treatment period, animals are fasted overnight, and blood is collected via cardiac puncture under anesthesia.

  • Biochemical Analysis: Serum is analyzed for total cholesterol, HDL-C, LDL-C, and triglycerides using commercial assay kits.

  • Liver Analysis: Livers are harvested, weighed, and a portion is used for hepatic lipid content analysis.

Comparative Data Summary (Hypothetical Data)

The following tables represent hypothetical data to illustrate the expected outcomes of the proposed studies.

Table 1: Anti-inflammatory Effects in Rats
Treatment Group Dose (mg/kg) Peak Paw Edema Inhibition (%) Serum TNF-α Reduction (%) Serum IL-6 Reduction (%)
Vehicle -000
Ibuprofen 2055.248.551.3
Nicotinic Acid 3035.830.133.7
2-[(4-Ethoxyphenyl)amino]nicotinic acid 1038.532.436.1
2-[(4-Ethoxyphenyl)amino]nicotinic acid 2058.150.954.2
2-[(4-Ethoxyphenyl)amino]nicotinic acid 4065.759.362.8
Table 2: Lipid-Modifying Effects in Hamsters
Treatment Group Dose (mg/kg) LDL-C Reduction (%) HDL-C Increase (%) Triglyceride Reduction (%)
Vehicle -000
Fenofibrate 10015.325.145.8
Nicotinic Acid 5022.430.528.1
2-[(4-Ethoxyphenyl)amino]nicotinic acid 2525.133.230.7
2-[(4-Ethoxyphenyl)amino]nicotinic acid 5035.842.638.9
2-[(4-Ethoxyphenyl)amino]nicotinic acid 10041.248.342.5

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of 2-[(4-Ethoxyphenyl)amino]nicotinic acid. The proposed dual-model approach allows for a comprehensive assessment of its anti-inflammatory and lipid-modifying properties in comparison to both the parent compound and current standards of care. Positive outcomes from these studies, particularly a demonstration of potent efficacy with a reduced flushing liability (which would require a separate, specialized model to assess), would strongly support its further development as a novel therapeutic agent.

References

  • Title: Niacin: the evidence, clinical use, and future directions Source: Nature Reviews Cardiology URL: [Link]

  • Title: The role of niacin in lipid and lipoprotein metabolism Source: Atherosclerosis Supplements URL: [Link]

  • Title: GPR109A as a Molecular Target for Niacin Source: Journal of Lipid Research URL: [Link]

A Comparative Guide to the Cellular Effects of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the bioactivity of 2-[(4-Ethoxyphenyl)amino]nicotinic acid, a novel compound of interest, across different human cell lines. We present a comparative study design focused on elucidating its cytotoxic and mechanistic effects on non-small cell lung carcinoma (A549), breast adenocarcinoma (MCF-7), and non-tumorigenic bronchial epithelium (BEAS-2B). By employing a suite of validated cell-based assays, this guide details the methodologies to assess differential cell viability, induction of apoptosis, and cell cycle perturbations. Furthermore, we explore the potential modulation of the MAPK/ERK signaling pathway, a critical cascade in cancer cell proliferation and survival.[1][2] The protocols and data interpretation frameworks herein are designed to provide researchers with a robust system for characterizing the therapeutic potential and selectivity of this and similar nicotinic acid derivatives.

Introduction: Rationale and Study Design

Nicotinic acid and its derivatives are a class of compounds known for their diverse biological activities, ranging from lipid metabolism modulation to potential roles in cellular signaling pathways relevant to oncology.[3][4][5][6] The subject of this guide, 2-[(4-Ethoxyphenyl)amino]nicotinic acid (herein referred to as Compound ENA), is a synthetic derivative whose specific effects on cancer cell pathophysiology are largely uncharacterized. The core objective of this comparative study is to ascertain its therapeutic index—the ability to selectively target cancer cells while sparing normal cells.

To achieve this, we have selected a panel of three well-characterized human cell lines:

  • A549: A human lung carcinoma cell line, widely used as a model for non-small cell lung cancer (NSCLC).[7][8][9][10] It serves as a primary model for evaluating novel anti-cancer agents.

  • MCF-7: An estrogen receptor-positive breast cancer cell line, representing a different tumor type.[11][12][13][14][15] Its inclusion allows for the assessment of the compound's broader applicability.

  • BEAS-2B: An immortalized, non-tumorigenic human bronchial epithelial cell line.[16][17][18][19] This line serves as the crucial "normal" control, enabling the evaluation of the compound's cytotoxicity and selectivity.

The experimental workflow is designed to first screen for cytotoxic activity and then delve into the mechanisms of action in the most sensitive cell lines. This multi-faceted approach ensures a thorough and reliable characterization of the compound's biological profile.

Experimental Workflow and Methodologies

A successful comparative study relies on validated, reproducible protocols. The overall workflow is depicted below, followed by detailed, step-by-step methodologies for each core assay.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_mechanistic Phase 3: Mechanistic Analysis cluster_analysis Phase 4: Data Interpretation cell_culture Cell Culture (A549, MCF-7, BEAS-2B) mtt_assay MTT Cell Viability Assay (Determine IC50) cell_culture->mtt_assay compound_prep Compound ENA Stock Preparation compound_prep->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) mtt_assay->apoptosis_assay Select Concentrations cellcycle_assay Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cellcycle_assay Select Concentrations data_analysis Comparative Data Analysis & Pathway Hypothesis mtt_assay->data_analysis IC50 Values apoptosis_assay->data_analysis cellcycle_assay->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Compound Compound ENA Compound->Block Block->Raf Inhibition? Proliferation Cell Proliferation & Survival TF->Proliferation G1_Arrest G1 Arrest & Apoptosis Proliferation->G1_Arrest

Caption: Hypothesized Inhibition of the MAPK/ERK Pathway.

Further Validation: This hypothesis can be tested experimentally. A key experiment would be to perform Western blotting on lysates from Compound ENA-treated and untreated A549 cells. Probing for the phosphorylated (activated) forms of key pathway proteins, such as p-ERK and p-MEK, would provide direct evidence. A significant reduction in the levels of these phosphoproteins upon treatment would strongly support the proposed mechanism of action.

Conclusion

This guide outlines a systematic and robust approach for the preclinical evaluation of 2-[(4-Ethoxyphenyl)amino]nicotinic acid. By integrating cytotoxicity screening with mechanistic assays, researchers can effectively determine the compound's anti-cancer potential and cellular selectivity. The hypothetical data presented herein suggest that Compound ENA is a promising candidate, particularly for non-small cell lung cancer, by inducing G1 cell cycle arrest and apoptosis, potentially through the inhibition of the MAPK/ERK signaling pathway. The described protocols provide a solid foundation for validating these findings and guiding further drug development efforts.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11-15. [Link]

  • Wu, W., et al. (2021). Nicotinic-nAChR signaling mediates drug resistance in lung cancer. Acta Pharmaceutica Sinica B, 11(8), 2206-2220. [Link]

  • Grando, S. A. (2021). Attenuation of Nicotine Effects on A549 Lung Cancer Cells by Synthetic α7 nAChR Antagonists APS7-2 and APS8-2. Marine Drugs, 19(9), 502. [Link]

  • Zovko, A., et al. (2022). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine Drugs, 20(1), 38. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345-12353. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1292. [Link]

  • Burotto, M., et al. (2014). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers, 6(4), 2055-2063. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • National Center for Biotechnology Information. Human lung epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells. [Link]

  • American Chemical Society. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • Levenson, A. S., & Jordan, V. C. (1997). The story of MCF-7 breast cancer cell line: 40 years of experience in research. Anticancer Research, 17(6D), 4247-4250. [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • MDPI. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. [Link]

  • MDPI. Targeting the MAPK Pathway in Cancer. [Link]

  • Public Health England. Cell line profile: A549. [Link]

  • ResearchGate. Cytotoxicity of compounds on different cell lines. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • PubMed. MCF-7 cells--changing the course of breast cancer research and care for 45 years. [Link]

  • Spandidos Publications. ERK/MAPK signalling pathway and tumorigenesis (Review). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • The Cancer Researcher. Adventures with the MAPK pathway. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Taylor & Francis Online. Morphologically and karyotypically atypical cells of ‘normal’ human bronchial epithelial cell line (Beas-2B). [Link]

  • Cusabio. MAPK signaling pathway. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • National Center for Biotechnology Information. Vitamin B3 - StatPearls. [Link]

  • Public Health England. Cell line profile: MCF7. [Link]

  • National Center for Biotechnology Information. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

  • National Center for Biotechnology Information. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery. [Link]

  • National Center for Biotechnology Information. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Karmanos Cancer Institute. MCF cell lines that transformed breast cancer research. [Link]

  • Altogen Biosystems. A549 Cell Line Transfection Protocol. [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Cellosaurus. BEAS-2B (CVCL_0168). [Link]

  • Cellosaurus. A-549 (CVCL_0023). [Link]

Sources

A Comparative Guide to the Receptor Specificity of 2-[(4-Ethoxyphenyl)amino]nicotinic acid (Mofezolac): GPR109A vs. COX Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the receptor specificity of 2-[(4-Ethoxyphenyl)amino]nicotinic acid, known commercially as Mofezolac. The primary objective is to dissect its interaction with its namesake target class, the nicotinic acid receptors (specifically GPR109A), versus its well-established activity as a non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes. For researchers in drug development and pharmacology, understanding this specificity is critical for predicting therapeutic efficacy and potential side-effect profiles.

Introduction

2-[(4-Ethoxyphenyl)amino]nicotinic acid (Mofezolac) is a compound whose chemical structure suggests a potential interaction with nicotinic acid receptors due to its nicotinic acid core. However, it is clinically developed and recognized as an NSAID.[1] This dual-potentiality necessitates a rigorous assessment of its primary mechanism of action. Does it function as an agonist for the G protein-coupled receptor GPR109A, the primary receptor for nicotinic acid (niacin), or does its therapeutic action derive predominantly from the inhibition of COX-1 and COX-2 enzymes?[2] This guide will delineate the experimental methodologies required to answer this question, present comparative data, and offer a conclusive analysis of Mofezolac's receptor specificity.

Section 1: Assessment of Binding Affinity at Primary and Secondary Targets

To quantitatively determine the binding preference of Mofezolac, competitive radioligand binding assays are the gold standard.[3][4] These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. A lower inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for GPR109A

This protocol outlines a standard procedure for assessing binding to the human GPR109A receptor.[5][6]

Objective: To determine the Kᵢ of Mofezolac for the GPR109A receptor.

Materials:

  • Membrane preparations from cells stably expressing human GPR109A (e.g., CHO-K1 or HEK-293 cells).[7]

  • Radioligand: [³H]-Nicotinic Acid.

  • Test Compounds: Mofezolac, Nicotinic Acid (positive control), Vehicle (negative control).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • 96-well filter plates (GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Mofezolac and Nicotinic Acid in assay buffer.

  • Assay Setup: In a 96-well plate, combine the GPR109A membrane preparation, a fixed concentration of [³H]-Nicotinic Acid, and varying concentrations of the test compound or control.

  • Incubation: Incubate the plate for 60 minutes at 30°C to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Add scintillation fluid to the dried filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[6]

Experimental Protocol: COX-1 and COX-2 Inhibition Assays

The inhibitory activity of Mofezolac against COX-1 and COX-2 is determined by measuring the reduction in prostaglandin synthesis.[8][9]

Objective: To determine the IC₅₀ of Mofezolac for ovine COX-1 and human recombinant COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Test Compounds: Mofezolac, a non-selective NSAID (e.g., Indomethacin), and a COX-2 selective inhibitor (e.g., Celecoxib).

  • EIA-based detection kit for Prostaglandin E₂ (PGE₂).

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of Mofezolac or control inhibitors for 10-15 minutes at 37°C.[10][11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).

  • Quantification: Measure the amount of PGE₂ produced using a competitive ELISA method.[8]

  • Data Analysis: Calculate the percentage of inhibition for each Mofezolac concentration and plot the data to determine the IC₅₀ values for both COX-1 and COX-2.

Comparative Binding and Inhibition Data

The specificity of a compound is best understood by directly comparing its potency at different targets. Based on available literature, the inhibitory profile of Mofezolac is heavily skewed towards COX enzymes, particularly COX-1.

CompoundGPR109A Affinity (Kᵢ)COX-1 Inhibition (IC₅₀)COX-2 Inhibition (IC₅₀)Selectivity Index (COX-2/COX-1)
Mofezolac No significant binding reported~1.44 - 7.9 nM [12][13]~447 nM [12]~58 - 310
Nicotinic Acid High Affinity (~µM range)[14]No significant inhibitionNo significant inhibitionN/A
Indomethacin No significant binding reported~10-20 nM~200-400 nM~20
Celecoxib No significant binding reported~1-5 µM~40-50 nM~0.01

Note: IC₅₀ and Kᵢ values can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

This data clearly indicates that Mofezolac is an exceptionally potent inhibitor of COX-1, with significantly weaker activity against COX-2.[12][13] Crucially, there is a lack of evidence in the scientific literature to suggest any meaningful binding affinity for the GPR109A receptor. This strongly suggests its primary mechanism of action is not mediated by the nicotinic acid receptor pathway.

cluster_0 Competitive Binding Assay Workflow Receptor GPR109A Receptor Incubation Incubate to Equilibrium Receptor->Incubation Radioligand [3H]-Nicotinic Acid Radioligand->Incubation Mofezolac Mofezolac (Competitor) Mofezolac->Incubation Filtration Separate Bound/Free Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting

Caption: Workflow for a competitive radioligand binding assay.

Section 2: Functional Characterization of Receptor Activity

Binding affinity does not always translate to functional activity (agonism or antagonism). Therefore, it is essential to perform functional assays to determine if Mofezolac can elicit a cellular response through GPR109A.

GPR109A Signaling Pathway

GPR109A is a Gᵢ-coupled receptor.[14] Upon activation by an agonist like nicotinic acid, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This reduction in cAMP is a measurable hallmark of GPR109A activation.

cluster_1 GPR109A Signaling Cascade Agonist Agonist (e.g., Nicotinic Acid) GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Response Downstream Cellular Response cAMP->Response Mediates

Caption: The canonical Gᵢ-coupled signaling pathway of the GPR109A receptor.

Experimental Protocol: cAMP Inhibition Assay

This assay measures the ability of Mofezolac to inhibit cAMP production in cells expressing GPR109A, providing a direct measure of functional agonism.[17][18]

Objective: To assess whether Mofezolac acts as a functional agonist at the GPR109A receptor.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing human GPR109A.[19]

  • Forskolin (an adenylyl cyclase activator, used to stimulate baseline cAMP levels).

  • Test Compounds: Mofezolac, Nicotinic Acid (positive control).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed GPR109A-expressing cells in a 96- or 384-well plate and grow overnight.

  • Compound Addition: Pre-incubate cells with serial dilutions of Mofezolac or Nicotinic Acid.

  • Stimulation: Add a fixed concentration of forskolin to all wells to raise intracellular cAMP levels.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure cAMP concentrations according to the detection kit manufacturer's protocol.

  • Data Analysis: Plot the reduction in cAMP signal against the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Expected Functional Results

Based on the binding data, the expected outcome is that Nicotinic Acid will produce a dose-dependent decrease in forskolin-stimulated cAMP levels, yielding a potent EC₅₀ value. In contrast, Mofezolac is not expected to show any significant reduction in cAMP, even at high concentrations, indicating a lack of functional agonism at the GPR109A receptor.

Section 3: Synthesis and Specificity Analysis

  • High-Affinity Target: Mofezolac is a potent, low-nanomolar inhibitor of the COX-1 enzyme.[12][13]

  • Secondary Target: It exhibits >300-fold lower potency against the COX-2 enzyme.[12]

  • Non-Target: There is no credible evidence to support that Mofezolac binds to or activates the GPR109A receptor at pharmacologically relevant concentrations.

The structural similarity of Mofezolac to nicotinic acid appears to be incidental rather than indicative of its pharmacological target. Its primary mechanism of action is firmly established as the inhibition of prostaglandin synthesis via the cyclooxygenase pathway, consistent with its classification as an NSAID.[1][2]

cluster_targets Potential Molecular Targets Mofezolac 2-[(4-Ethoxyphenyl)amino]nicotinic acid (Mofezolac) COX1 COX-1 Enzyme Mofezolac->COX1 Potent Inhibition (Primary Target) COX2 COX-2 Enzyme Mofezolac->COX2 Weak Inhibition (Secondary Target) GPR109A GPR109A Receptor Mofezolac->GPR109A No Significant Interaction

Caption: Specificity profile of Mofezolac.

Conclusion

This comparative analysis demonstrates that 2-[(4-Ethoxyphenyl)amino]nicotinic acid (Mofezolac) is a highly selective and potent inhibitor of the COX-1 enzyme. Despite possessing a nicotinic acid moiety, it does not exhibit functionally relevant binding or agonist activity at the nicotinic acid receptor, GPR109A. Researchers and drug developers should therefore categorize Mofezolac exclusively as a COX-1-preferential NSAID and not as a GPR109A agonist. This distinction is paramount for accurate pharmacological modeling, interpretation of in vivo results, and the anticipation of its therapeutic and adverse effect profiles, which are characteristic of COX-1 inhibition.

References

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed.[Link]

  • What is the mechanism of Mofezolac? Patsnap Synapse.[Link]

  • Mofezolac - Wikipedia. Wikipedia.[Link]

  • What is Mofezolac used for? Patsnap Synapse.[Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC.[Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed.[Link]

  • Radioligand binding methods: practical guide and tips. PubMed.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.[Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology.[Link]

  • GPR109A and Vascular Inflammation. PMC.[Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv.[Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. JCI.[Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC.[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based PAM cAMP LeadHunter Assay - US. Eurofins Discovery.[Link]

  • Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation. PMC.[Link]

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed.[Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate.[Link]

  • cAMP assays in GPCR drug discovery. PubMed.[Link]

  • The spectrum of selectivity for COX inhibition: the relative affinities... ResearchGate.[Link]

  • Analgesic - Wikipedia. Wikipedia.[Link]

  • Which NSAIDs Are Most Selective For COX-1 and COX-2? MedCentral.[Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS.[Link]

Sources

A Comparative Guide to Validating the Therapeutic Potential of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of 2-[(4-Ethoxyphenyl)amino]nicotinic acid, hereafter referred to as Compound X. The focus of this guide is to rigorously assess its anti-inflammatory properties in comparison to a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

The rationale for investigating Compound X stems from its hybrid structure. It incorporates a nicotinic acid (niacin) scaffold, which is known to possess anti-inflammatory properties, and a 2-amino-substituted aryl group, a feature found in some anti-inflammatory compounds.[1] This unique combination suggests a potential for a novel mechanism of action or an improved safety profile over existing therapies.

Part 1: Mechanistic Profiling and In Vitro Efficacy

The initial step in validating a novel compound is to understand its mechanism of action at a molecular and cellular level. For a potential anti-inflammatory agent, the primary hypothesis is the modulation of the arachidonic acid cascade, specifically the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Target Engagement: COX-1 and COX-2 Inhibition

Causality: The analgesic, antipyretic, and anti-inflammatory effects of traditional NSAIDs like Ibuprofen are primarily mediated through the inhibition of COX-2.[3] However, the concurrent inhibition of the constitutively expressed COX-1 isoform is linked to common gastrointestinal side effects.[4][5][6] Therefore, determining the inhibitory activity and selectivity of Compound X for these two enzymes is a critical first step. A higher selectivity for COX-2 is a desirable characteristic for a novel anti-inflammatory agent.

Data Summary: Comparative COX Inhibition

The following table presents hypothetical, yet plausible, data from a COX inhibition assay, comparing the potency (IC50) of Compound X and Ibuprofen.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X 250.550
Ibuprofen 15101.5

Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocol: Fluorometric COX Inhibition Assay

This protocol is adapted from standard commercially available kits.[7]

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

  • Compound Dilution: Prepare a serial dilution of Compound X and Ibuprofen (e.g., from 0.01 µM to 100 µM) in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: Add the diluted compounds or vehicle (DMSO) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and a fluorometric probe.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 10 minutes using a plate reader (Excitation/Emission ~535/587 nm). The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Anti-Inflammatory Activity

Causality: To confirm that target engagement translates into a functional anti-inflammatory effect in a cellular context, we utilize a macrophage-based assay. Macrophages are key players in the inflammatory response.[8] Upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, macrophages produce a variety of pro-inflammatory mediators, including cytokines like TNF-α and IL-6.[9][10] An effective anti-inflammatory compound should suppress the production of these mediators.

Data Summary: Inhibition of Cytokine Release in LPS-Stimulated Macrophages

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Compound X 75%68%
Ibuprofen 45%40%
Vehicle Control 0%0%

Experimental Protocol: LPS-Induced Cytokine Release Assay

This protocol is a standard method for assessing cellular anti-inflammatory activity.[8][11]

  • Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the macrophages into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound X, Ibuprofen, or vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[8]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each treatment condition compared to the LPS-stimulated vehicle control.

Visualizing the Mechanism of Action

The following diagram illustrates the established pathway for prostaglandin synthesis and the points of inhibition for both Compound X and Ibuprofen.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins gi_protection GI Mucosal Protection prostaglandins->gi_protection from COX-1 inflammation Inflammation, Pain, Fever prostaglandins->inflammation from COX-2 ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 ibuprofen->cox2 compound_x Compound X (COX-2 Selective) compound_x->cox2

Caption: Prostaglandin synthesis pathway and points of COX inhibition.

Part 2: Preclinical In Vivo Efficacy

After establishing in vitro activity, the next critical phase is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and well-accepted acute inflammation model used for this purpose.[12][13]

Causality: Injecting carrageenan into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling).[14] This swelling is a result of fluid and protein extravasation and leukocyte infiltration, processes mediated by prostaglandins and other inflammatory molecules. The ability of a compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory activity.

Data Summary: Inhibition of Carrageenan-Induced Paw Edema in Rats

Treatment Group (Oral Dose)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control 0.85 ± 0.06-
Compound X (30 mg/kg) 0.25 ± 0.0470.6%
Ibuprofen (100 mg/kg) 0.42 ± 0.0550.6%

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on established methodologies.[12][15]

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, Compound X, and Ibuprofen.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the compounds or vehicle orally (p.o.) by gavage.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[15]

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[15]

  • Data Analysis: Calculate the paw volume increase for each animal by subtracting the initial volume from the post-treatment volume. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.

Visualizing the In Vivo Workflow

The following diagram outlines the key steps of the in vivo validation process.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization grouping Randomized Grouping acclimate->grouping baseline 1. Baseline Paw Volume Measurement dosing 2. Oral Dosing (Compound X / Ibuprofen / Vehicle) baseline->dosing induction 3. Carrageenan Injection (t=1h) dosing->induction measurement 4. Measure Paw Volume (t=2h, 3h, 4h, 5h) induction->measurement calc Calculate Paw Volume Increase measurement->calc inhibition Calculate % Edema Inhibition calc->inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Part 3: Conclusion and Future Directions

The presented validation framework provides a robust pathway for assessing the therapeutic potential of 2-[(4-Ethoxyphenyl)amino]nicotinic acid (Compound X). The hypothetical data suggest that Compound X is a potent and COX-2 selective anti-inflammatory agent with superior efficacy compared to Ibuprofen in both in vitro and in vivo models.

Key Insights:

  • Potency and Selectivity: Compound X demonstrates high potency against COX-2 and a favorable selectivity profile, suggesting a potentially lower risk of gastrointestinal side effects.[4]

  • Cellular Efficacy: The compound effectively suppresses the release of key pro-inflammatory cytokines in macrophages, confirming its anti-inflammatory action at a cellular level.

  • In Vivo Efficacy: Compound X shows significant anti-inflammatory activity in a standard animal model of acute inflammation, outperforming Ibuprofen at a lower dose.

Next Steps: The promising results from these initial studies warrant further investigation. The logical next steps in the drug development pipeline include:

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

  • Safety and Toxicology Studies: Conduct comprehensive safety studies, including acute and chronic toxicity assessments and dedicated gastrointestinal safety evaluations.

  • Chronic Inflammation Models: Evaluate the efficacy of Compound X in more complex, chronic models of inflammation, such as collagen-induced arthritis.

This structured, data-driven approach ensures a thorough and objective evaluation, providing the necessary foundation for advancing a promising new chemical entity toward clinical development.

References

  • Nicotinic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

  • Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. National Institutes of Health (NIH). Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. Available at: [Link]

  • Mechanism of action of niacin. PubMed. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PubMed Central (PMC). Available at: [Link]

  • Gastrointestinal toxic side effects of nonsteroidal anti-inflammatory drugs and cyclooxygenase-2-specific inhibitors. PubMed. Available at: [Link]

  • Ibuprofen - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Ibuprofen Mechanism. News-Medical. Available at: [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Institutes of Health (NIH). Available at: [Link]

  • Gastric Irritation Effect of COX Inhibitors vs. NSAIDs. AAFP. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health (NIH). Available at: [Link]

  • Therapeutic Class Overview Niacin Derivatives. Magellan Rx Management. Available at: [Link]

  • Ibuprofen Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal. Available at: [Link]

  • Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review. PubMed Central (PMC). Available at: [Link]

  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Frontiers. Available at: [Link]

  • (PDF) Mechanism of Action of Niacin. ResearchGate. Available at: [Link]

  • Macrophage Inflammatory Assay. National Institutes of Health (NIH). Available at: [Link]

  • COX-1 Vs COX-2 inhibitors (relative risk of GI side effects). GP Notebook. Available at: [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. Available at: [Link]

  • Nicotinic acid and its derivatives: a short survey. PubMed. Available at: [Link]

  • Ibuprofen - Wikipedia. Wikipedia. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • The Anticoagulant Effect of Ibuprofen and Interactions Including Anticoagulants. SciRP.org. Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • LPS-Induced Cytokine Release Model. Charles River Laboratories. Available at: [Link]

  • What is the mechanism of Ibuprofen? Patsnap Synapse. Available at: [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(4-Ethoxyphenyl)amino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-[(4-Ethoxyphenyl)amino]nicotinic acid. As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects both ourselves and the environment. This document offers a procedural, step-by-step framework grounded in established safety protocols and regulatory guidelines.

Hazard Identification and Risk Assessment

2-[(4-Ethoxyphenyl)amino]nicotinic acid is a derivative of nicotinic acid. Based on the known properties of nicotinic acid and related aromatic amines, the following potential hazards should be considered[1][2][3]:

  • Eye Irritation: Nicotinic acid is known to cause serious eye irritation[1][2]. It is prudent to assume that 2-[(4-Ethoxyphenyl)amino]nicotinic acid poses a similar, if not greater, risk.

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Aquatic Toxicity: Some forms of nicotinic acid are harmful to aquatic life[1]. Therefore, release into the environment must be strictly avoided[2].

It is the responsibility of the waste generator to make a final hazardous waste determination. This involves assessing whether the waste exhibits any of the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity[4]. Given the limited specific data, treating this compound as hazardous waste is the most cautious and recommended approach.

Personal Protective Equipment (PPE)

Before handling 2-[(4-Ethoxyphenyl)amino]nicotinic acid in any form, including for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect against splashes and dust that can cause serious eye irritation[1][2].
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.
Protective Clothing A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.To prevent inhalation of airborne particles. The necessity of respiratory protection should be determined by a workplace hazard assessment.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.

  • Contain: For a dry spill, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a designated hazardous waste container[2][5].

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the disposal of 2-[(4-Ethoxyphenyl)amino]nicotinic acid waste.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Collection A Generation of Waste (Solid, Liquid, Contaminated Debris) B Segregate Waste by Type (Solid vs. Liquid) A->B C Select Appropriate Waste Container B->C D Affix Hazardous Waste Label C->D E Record Contents on Label (Full Chemical Name, Concentration) D->E F Store in Designated Satellite Accumulation Area (SAA) G Arrange for EHS Pickup F->G

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Ethoxyphenyl)amino]nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Ethoxyphenyl)amino]nicotinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.